N-Fmoc-L-isoleucine Succinimido Ester
Description
BenchChem offers high-quality N-Fmoc-L-isoleucine Succinimido Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-L-isoleucine Succinimido Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31) |
InChI Key |
XPCMQYXXCGKJHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of Fmoc-Ile-OSu for stoichiometric calculations
Executive Summary
This technical guide provides a comprehensive analysis of Fmoc-Ile-OSu (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester), a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) and bioconjugation. Unlike free acid derivatives (Fmoc-Ile-OH) that require in situ activation (e.g., HATU/DIPEA), Fmoc-Ile-OSu allows for direct aminolysis, minimizing reagent complexity and reducing the risk of racemization at the
Physicochemical Profile
The accurate calculation of stoichiometry begins with verified molecular data. Fmoc-Ile-OSu is an activated ester; its molecular weight differs significantly from the free acid form due to the N-hydroxysuccinimide (NHS) leaving group.
Table 1: Chemical Specification
| Parameter | Specification |
|---|---|
| Chemical Name | Fmoc-L-isoleucine N-hydroxysuccinimide ester |
| Common Abbreviation | Fmoc-Ile-OSu |
| CAS Number | 121697-35-6 |
| Molecular Formula |
Critical Note: Do not confuse Fmoc-Ile-OSu (MW 450.49) with Fmoc-Ile-OH (MW 353.[3][4]4) or the reagent Fmoc-OSu (MW 337.3). Using the wrong MW in stoichiometric calculations will result in significant under-dosing (approx. 22% error), leading to deletion sequences in the peptide chain.
Stoichiometric Calculations
In SPPS, driving the coupling reaction to completion requires a molar excess of the amino acid relative to the resin loading. Because Fmoc-Ile-OSu is pre-activated, the mass required is calculated directly without accounting for activation reagents like HATU or DIC.
Core Equations
To determine the mass of Fmoc-Ile-OSu (
Where:
- = Target moles of peptide (mmol)
- = Mass of resin used (g)[5]
- = Resin loading capacity (mmol/g)[5]
- = Equivalents required (typically 3–5 for OSu esters)
- = 450.49 mg/mmol ( g/mol )[6]
Reference Data for Common Scales
The following table provides pre-calculated masses for standard synthesis scales using 3 equivalents (standard) and 5 equivalents (difficult sequences).
Table 2: Stoichiometric Mass Matrix (Fmoc-Ile-OSu)
| Synthesis Scale (
Operational Workflow & Methodology
Mechanism of Action
Fmoc-Ile-OSu reacts via aminolysis . The free amine on the resin attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide (NHS) group. Unlike carbodiimide couplings, this reaction does not produce urea byproducts, but it is generally slower.
Experimental Protocol: Coupling Fmoc-Ile-OSu
Prerequisites:
-
Resin is swollen and Fmoc-deprotected (free amine form).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Preparation: Calculate and weigh the required mass of Fmoc-Ile-OSu (Table 2).
-
Dissolution: Dissolve the powder in anhydrous DMF to achieve a concentration of 0.2 – 0.3 M .
-
Additive (Optional but Recommended): Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) relative to the amino acid.
-
Reasoning: While OSu esters react directly, HOBt acts as a catalyst to accelerate the reaction and further suppress racemization.
-
-
Coupling: Add the solution to the resin reaction vessel.
-
CRITICAL: Do NOT add base (DIPEA/NMM). The reaction proceeds under neutral conditions. Exogenous base can catalyze the hydrolysis of the OSu ester and increase the risk of racemization.
-
-
Incubation: Agitate at room temperature for 4 to 12 hours .
-
Note: OSu esters have slower kinetics than HATU/activated esters. Overnight coupling is often preferred for sterically hindered residues like Isoleucine.
-
-
Washing: Drain and wash the resin with DMF (
mL) to remove the liberated N-hydroxysuccinimide.
Workflow Diagram
Figure 1: Operational workflow for the introduction of Fmoc-Ile-OSu into a peptide sequence. Note the absence of base during the coupling step.
Quality Control & Troubleshooting
5.1 Hydrolysis & Storage Stability The NHS-ester moiety is susceptible to hydrolysis by atmospheric moisture, converting back to Fmoc-Ile-OH and N-hydroxysuccinimide.
-
Symptom: Slow coupling or incomplete reaction (positive Kaiser test).
-
Verification: Analyze the raw material via RP-HPLC. The hydrolyzed acid (Fmoc-Ile-OH) will elute earlier than the hydrophobic ester (Fmoc-Ile-OSu).
-
Prevention: Store under inert gas (Argon/Nitrogen) at -20°C or 4°C. Allow the bottle to warm to room temperature before opening to prevent condensation.
5.2 Racemization
Isoleucine contains two chiral centers (
-
Excess Base: Never use DIPEA with pre-activated OSu esters.
-
Polar Solvents: Avoid DMSO if possible; DMF is preferred.
References
-
ChemBK. (n.d.). FMOC-ILE-OSU - Chemical Properties and CAS 121697-35-6. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Technical Guide: Stability and Application of Fmoc-Ile-OSu in Solution
The following technical guide details the stability, handling, and application of Fmoc-Ile-OSu (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester). This guide is structured to address the specific challenges posed by the isoleucine side chain (β-branching) and the activated ester functionality.
Executive Summary: The "Beta-Branching" Paradox
In peptide synthesis and bioconjugation, Fmoc-Ile-OSu represents a unique intersection of stability and steric hindrance. While the N-hydroxysuccinimide (OSu) ester is generally more hydrolytically stable than corresponding acid chlorides or anhydrides, the isoleucine (Ile) side chain introduces a critical kinetic bottleneck.
The sec-butyl group at the β-carbon of isoleucine creates significant steric bulk close to the activated carbonyl. This reduces the rate of nucleophilic attack by the incoming amine, often necessitating extended reaction times. Consequently, the activated ester remains in solution longer, increasing its exposure to competing degradation pathways such as hydrolysis, racemization (epimerization to allo-isoleucine), and premature Fmoc cleavage.
Key Takeaway: The stability of Fmoc-Ile-OSu in solution is not a static property but a dynamic variable dependent on solvent purity (amine content), moisture levels, and the "time-to-coupling" window.
Mechanisms of Instability
Understanding the degradation pathways is essential for troubleshooting low yields or impurities.
Hydrolytic Degradation
In the presence of water, Fmoc-Ile-OSu hydrolyzes to the free acid (Fmoc-Ile-OH) and N-hydroxysuccinimide (HOSu).
-
Kinetics: Slower than O-acylisoureas but significant in "wet" DMF/NMP.
-
Impact: Reduces the effective concentration of the acylating species, leading to incomplete coupling (deletion sequences).[1]
-
Detection: HPLC shift from the ester (hydrophobic) to the free acid (more polar).
Premature Fmoc Cleavage (The DMF Factor)
This is the most critical instability factor in solution. High-grade solvents like DMF and NMP can spontaneously decompose to produce secondary amines (dimethylamine and methylamine, respectively).
-
Mechanism: Trace dimethylamine acts as a base, removing the Fmoc group via
-elimination. -
Result: The resulting free amine (H-Ile-OSu) can polymerize with remaining Fmoc-Ile-OSu, forming oligomers or diketopiperazines (DKPs).
-
Prevention: Use of "Amine-Free" grade solvents and argon sparging.
Racemization (Formation of allo-Isoleucine)
Isoleucine contains two chiral centers (
-
Risk Factor: Extended coupling times required for Ile allow for prolonged exposure to basic conditions (e.g., tertiary amines like DIPEA used in coupling).
-
Diagnostic: Allo-Ile is diastereomeric to L-Ile and typically separable by high-resolution reverse-phase HPLC (RP-HPLC).
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways for Fmoc-Ile-OSu in a reaction mixture.
Figure 1: Competing kinetic pathways for Fmoc-Ile-OSu. Note the central role of solvent impurities (DMA) and moisture in degradation.
Solvent Compatibility & Stability Data
The choice of solvent dramatically impacts the half-life (
| Solvent System | Solubility (25°C) | Stability Rating | Notes |
| DMF (Anhydrous, Fresh) | High (>100 mM) | Moderate ( | Standard for SPPS. Must be <10 ppm amine. |
| NMP (N-Methylpyrrolidone) | High (>100 mM) | High ( | More stable than DMF; less prone to amine generation. Recommended for long couplings.[2] |
| DMSO | High | Low | Hygroscopic nature accelerates hydrolysis. Use only for specific solubility issues. |
| DCM (Dichloromethane) | Moderate | Very High | Excellent stability but poor solvation for peptide chains (aggregation risk). |
Critical Recommendation: For Fmoc-Ile-OSu, NMP is superior to DMF for long-term solution stability due to the slower generation of nucleophilic impurities.
Experimental Protocols
Quality Control: The "Free Amine" Test
Before using a stored solution of Fmoc-Ile-OSu, validate that premature Fmoc removal has not occurred.
Method (UPLC/HPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Detection: UV at 214 nm (peptide bond) and 301 nm (Fmoc group specific).
-
Interpretation:
-
Peak A (Main): Fmoc-Ile-OSu (Absorbs at 301 nm).
-
Peak B (Impurity): Fmoc-Ile-OH (Hydrolysis product; earlier retention time).
-
Peak C (Critical): H-Ile-OSu (No absorbance at 301 nm; only 214 nm). If this exists, discard solution.
-
"Just-in-Time" Solubilization Workflow
To mitigate the steric slowness of Isoleucine coupling, use this optimized workflow to maximize active ester concentration.
Figure 2: Optimized handling workflow to minimize hydrolysis and amine exposure.
Step-by-Step Protocol:
-
Equilibration: Remove Fmoc-Ile-OSu from -20°C storage and allow it to reach room temperature in a desiccator (approx. 30 mins). Crucial: Opening cold bottles introduces condensation, instantly hydrolyzing the ester.
-
Solvent Prep: Use "Sequencing Grade" DMF or NMP. Sparge with dry nitrogen for 5 minutes to remove dissolved oxygen and volatile amines.
-
Dissolution: Dissolve Fmoc-Ile-OSu to a concentration of 0.2–0.5 M. Do not heat. Vortex gently.
-
Usage: Apply the solution to the reaction vessel immediately. Do not store "stock solutions" of activated esters for >24 hours.
Best Practices for Storage
-
Solid State: Store at -20°C, desiccated. Stable for >2 years.[2]
-
Solution State:
-
Short term (Hours): Keep at 4°C in a sealed, argon-purged vial.
-
Long term: Do not store. Prepare fresh.
-
-
Additives: If solution storage is unavoidable (e.g., automated synthesizers), adding 0.1% HOBt (N-hydroxybenzotriazole) can buffer the solution and slightly stabilize the active ester against racemization, though it does not prevent hydrolysis.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.
-
Shelton, P. T., & Jensen, K. J. (2013). Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications. Humana Press.
-
Chem-Impex International. (2024). Product Data Sheet: Fmoc-L-Ile-OSu.
-
Pepscan. (2020). The Hidden Dangers of DMF in Peptide Synthesis. Whitepaper.
Sources
Difference between Fmoc-Ile-OH and Fmoc-Ile-OSu in peptide synthesis
Executive Summary
In high-fidelity peptide synthesis, the choice between Fmoc-Ile-OH (free acid) and Fmoc-Ile-OSu (N-hydroxysuccinimide ester) is not merely a matter of reagent availability; it is a strategic decision dictated by the solvent environment , coupling kinetics , and racemization risks .
While Fmoc-Ile-OH serves as the workhorse for automated Solid-Phase Peptide Synthesis (SPPS) due to its cost-efficiency and compatibility with high-speed activation (e.g., DIC/Oxyma, HATU), Fmoc-Ile-OSu occupies a critical niche in bioconjugation and fragment condensation. The steric bulk of the isoleucine side chain (
This guide delineates the mechanistic divergences, experimental protocols, and decision frameworks required to deploy these reagents effectively.
Mechanistic Foundations
To understand the application differences, we must first analyze the activation pathways.
Fmoc-Ile-OH (In-Situ Activation)
The free acid requires in situ conversion to an active ester or anhydride to react with an amine. In modern SPPS, this is typically achieved using carbodiimides (DIC) with additives (Oxyma Pure) or uronium/phosphonium salts (HATU/PyBOP).
-
Mechanism: The carboxylate attacks the coupling reagent, forming a highly reactive (and often unstable) intermediate (e.g., O-acylisourea). This intermediate is susceptible to racemization via oxazolone formation, particularly under basic conditions (DIPEA/NMM).
-
Kinetics: Extremely fast (
is high), essential for overcoming the steric hindrance of the isoleucine sec-butyl group.
Fmoc-Ile-OSu (Pre-Activated Ester)
The N-hydroxysuccinimide (NHS) ester is a stable, isolable species. It requires no additional coupling reagents (like DIC or HATU) to react with primary amines.
-
Mechanism: The amine directly attacks the carbonyl carbon, displacing the N-hydroxysuccinimide (HOSu) leaving group.
-
Kinetics: Slower than HATU-activated species. The leaving group ability of HOSu is lower than that of OBt or Oxyma esters.
-
Selectivity: Because no external activators are present, Fmoc-Ile-OSu does not activate other free carboxyl groups present in the molecule, making it ideal for chemoselective modifications .
Visualizing the Pathways
Figure 1: Mechanistic comparison. Note the direct path of Fmoc-Ile-OSu versus the multi-step, high-energy pathway of Fmoc-Ile-OH activation.
Comparative Analysis Matrix
The following data synthesizes performance metrics from standard SPPS workflows (DMF solvent, 25°C).
| Feature | Fmoc-Ile-OH (w/ HATU/DIPEA) | Fmoc-Ile-OSu |
| Reactivity | High . Comparison: | Moderate . Comparison: |
| Steric Handling | Excellent. Forces coupling despite Ile | Fair. May require prolonged reaction times for hindered amines. |
| Racemization Risk | Moderate/High . Base-catalyzed proton abstraction at | Low . No exogenous activation reagents; operates at lower basicity. |
| Solubility | High in DMF, NMP, DCM. | High in DMF, DMSO. Insoluble in water (must be dissolved in organic co-solvent). |
| Byproducts | Urea (from DIC), Phosphoramide (from HATU). Difficult to remove in solution phase. | N-Hydroxysuccinimide (Water soluble).[1] Easy to remove via aqueous wash. |
| Atom Economy | Low (requires stoichiometric activator). | High (leaving group is part of the reagent).[2] |
| Cost | Low (Commodity chemical). | High (Additional synthetic step to manufacture). |
Application Scenarios: The "Senior Scientist" Verdict
When to use Fmoc-Ile-OH
Context: Automated Solid-Phase Peptide Synthesis (SPPS).
-
Reasoning: In SPPS, excess reagents are washed away, so byproduct removal is trivial. The priority is coupling efficiency . Isoleucine is sterically hindered; using a "hot" activation method (like DIC/Oxyma at 90°C or HATU at RT) is necessary to drive the reaction to completion and prevent deletion sequences.
-
Warning: Monitor for D-allo-Ile formation if using high temperatures (>75°C) for prolonged periods.
When to use Fmoc-Ile-OSu
Context: Bioconjugation, Protein Labeling, or Solution-Phase Synthesis.
-
Reasoning:
-
Aqueous Compatibility: If you are coupling Fmoc-Ile to a protein in a buffer/organic mix, you cannot use DIC or HATU (they react with water or cause protein denaturation). Fmoc-Ile-OSu (dissolved in DMSO/DMF) can be added to the aqueous protein solution.
-
Clean Chemistry: In solution-phase synthesis, removing dicyclohexylurea (DCU) is a nightmare. Fmoc-Ile-OSu releases only NHS, which can be washed away with a simple bicarbonate extraction.
-
Avoidance of Side Reactions: Eliminates the risk of guanidinylation (a side reaction of uronium salts) on lysine side chains.
-
Experimental Protocols
Protocol A: High-Efficiency SPPS Coupling (Fmoc-Ile-OH)
Target: Synthesis of difficult sequence H-Ala-Ile-Val-Resin.
-
Resin Preparation: Swell 0.1 mmol Rink Amide resin in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Activation Cocktail:
-
Weigh Fmoc-Ile-OH (0.5 mmol, 5 eq).
-
Weigh Oxyma Pure (0.5 mmol, 5 eq).
-
Dissolve in 2.5 mL DMF.
-
Add DIC (0.5 mmol, 5 eq) immediately before use.
-
Note: Do not pre-activate for >2 mins to avoid racemization.
-
-
Coupling: Add cocktail to resin. Shake for 60 mins at Room Temp (or 10 mins at 75°C).
-
Wash: Drain and wash with DMF (5x).
Protocol B: Bioconjugation/Solution Phase (Fmoc-Ile-OSu)
Target: Attaching Fmoc-Ile to a soluble amine (e.g., an amino-functionalized linker) in mixed solvent.
-
Substrate Prep: Dissolve the amine-containing substrate (0.1 mmol) in 1 mL Dioxane/Water (1:1) or DMF .
-
pH Adjustment: Adjust pH to ~8.0–8.5 using NaHCO₃ (solid or 10% solution) or DIPEA (1.5 eq).
-
Critical: Do not exceed pH 9.0 to prevent Fmoc cleavage.
-
-
Reagent Addition:
-
Dissolve Fmoc-Ile-OSu (0.12 mmol, 1.2 eq) in minimal DMF (0.5 mL).
-
Add dropwise to the substrate solution.
-
-
Reaction: Stir at Room Temp for 2–4 hours. Monitor by TLC or HPLC.[3]
-
Observation: The reaction is slower than Protocol A.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 5% NaHCO₃ (removes NHS and unreacted acid).
-
Wash with 5% Citric Acid (removes base).
-
Wash with Brine, Dry over MgSO₄, Evaporate.
-
Decision Logic & Workflow
Use this logic gate to determine the appropriate reagent for your campaign.
Figure 2: Decision Matrix for Reagent Selection.
Troubleshooting & Optimization
Issue: Low Coupling Efficiency with Fmoc-Ile-OSu
-
Cause: Steric hindrance of the isoleucine side chain combined with the lower reactivity of the NHS ester.
-
Fix: Increase temperature to 40°C (carefully monitoring Fmoc stability) or switch solvent to pure DMSO to increase concentration. If possible, switch to Fmoc-Ile-OH activated with HATU.
Issue: Racemization (D-allo-Ile detection)
-
Cause: High base concentration during coupling.
-
Fix:
-
For Fmoc-Ile-OH : Switch from HATU/DIPEA to DIC/Oxyma (neutral activation).
-
For Fmoc-Ile-OSu : Ensure the pH of the aqueous buffer does not exceed 8.5.
-
Issue: Precipitation of Fmoc-Ile-OSu
-
Cause: Adding the hydrophobic Fmoc-reagent directly to a highly aqueous buffer.
-
Fix: Dissolve Fmoc-Ile-OSu in DMF or DMSO first, then add this solution slowly to the vortexing aqueous buffer. Ensure organic co-solvent content is at least 20%.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455–2504. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Anderson, G. W., et al. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839–1842. Link
-
BenchChem. (2025).[5] "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis." BenchChem Technical Resources. Link
Sources
Technical Monograph: Fmoc-L-Isoleucine Succinimidyl Ester (CAS 105751-65-9) in High-Fidelity Peptide Synthesis
Executive Summary
Fmoc-L-isoleucine succinimidyl ester (Fmoc-Ile-OSu) represents a high-precision tool in the peptide chemist's arsenal, specifically engineered to circumvent the thermodynamic and kinetic challenges associated with coupling isoleucine residues. Unlike standard free acids that require in situ activation—often leading to variable yields due to the steric bulk of the isoleucine
Physiochemical Profile & Identity
The following data aggregates validated specifications for CAS 105751-65-9.
| Parameter | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine succinimidyl ester |
| CAS Number | 105751-65-9 |
| Molecular Formula | |
| Molecular Weight | 450.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 73–81 °C (Distinct from free acid MP ~145°C) |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Purity (HPLC) | |
| Chiral Purity | |
| Storage | +2°C to +8°C, Desiccated (Hydrolysis sensitive) |
Mechanistic Principles: The "Pre-Activated" Advantage
The Aminolysis Pathway
In standard SPPS, a free carboxylic acid requires activation by carbodiimides (e.g., DIC) or phosphonium/uronium salts (e.g., HATU/HBTU) to generate a reactive intermediate. This in situ step is susceptible to side reactions.[1]
Fmoc-Ile-OSu bypasses this activation step. The N-hydroxysuccinimide (NHS) leaving group renders the carbonyl carbon highly electrophilic, allowing for direct nucleophilic attack by the resin-bound amine.
Key Advantage: By eliminating the activation step, we remove the risk of "over-activation" which can lead to racemization, particularly at the isoleucine
The Isoleucine Challenge: Steric Hindrance & Epimerization
Isoleucine is unique among proteinogenic amino acids (along with Threonine) because it possesses a chiral center at the
-
Steric Bulk: The
-methyl group creates significant steric hindrance, slowing down the coupling rate. -
Racemization Risk: Harsh activation conditions can lead to proton abstraction at the
-carbon. If the -carbon inverts, L-Isoleucine becomes D-Allo-Isoleucine, a diastereomer that is notoriously difficult to separate by standard reverse-phase HPLC.
Expert Insight: Using Fmoc-Ile-OSu in a slightly basic environment (pH ~8) optimizes the aminolysis rate while keeping the
Experimental Protocol: A Self-Validating System
This protocol is designed for standard polystyrene or PEG-based resins (e.g., Wang, Rink Amide).
Reagent Preparation
-
Solvent: Anhydrous DMF (Dimethylformamide). Note: Do not use DCM alone as it does not solvate the activated ester efficiently.
-
Stock Solution: Dissolve Fmoc-Ile-OSu to a concentration of 0.3 M in DMF.
-
Base: N,N-Diisopropylethylamine (DIEA), 1.0 M in DMF.
Step-by-Step Coupling Workflow
Step 1: Resin Conditioning (Swelling) Ensure the resin is fully solvated to expose internal reactive sites.
-
Action: Swell resin in DMF for 20 minutes. Drain.
Step 2: Fmoc Deprotection (The Pre-requisite)
-
Action: Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Validation: UV monitoring of the drain at 301 nm (dibenzofulvene-piperidine adduct) should show a strong peak, confirming Fmoc removal.
Step 3: The Coupling Reaction (The Critical Step)
-
Stoichiometry: Use 3.0 equivalents of Fmoc-Ile-OSu relative to resin loading.
-
Action: Add the 0.3 M Fmoc-Ile-OSu solution to the resin.
-
Catalysis: Add 1.0 equivalent of DIEA.
-
Expert Note: Unlike free acid couplings which require excess base (2-3 eq), OSu esters require only catalytic to stoichiometric base to neutralize the released N-hydroxysuccinimide. Excess base increases racemization risk.
-
-
Time: Agitate at room temperature for 60–90 minutes. Isoleucine couples slowly; do not rush.
Step 4: The Kaiser Test (Self-Validation) Before proceeding, you must verify the reaction is complete.
-
Protocol: Take a few resin beads.[2] Add 1 drop each of Ninhydrin, Phenol, and KCN/Pyridine solutions. Heat at 100°C for 5 minutes.
-
Result:
-
Colorless/Yellow: Coupling Complete (Proceed).
-
Blue: Incomplete (Recouple).
-
Troubleshooting: If blue, perform a second coupling with fresh Fmoc-Ile-OSu (1.5 eq) and DIEA (0.5 eq) for 60 minutes.
-
Visualization of the Workflow
Figure 1: The SPPS reaction cycle utilizing Fmoc-Ile-OSu, highlighting the critical validation checkpoint.
Quality Control & Troubleshooting
HPLC Analysis
When analyzing peptides containing Isoleucine introduced via OSu ester, look for "shoulder" peaks preceding the main peak.
-
Main Peak: Target Peptide (L-Ile).
-
Shoulder (Pre-peak): Potential D-Allo-Ile impurity.
-
Resolution: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to resolve diastereomers.
Common Issues
| Observation | Root Cause | Corrective Action |
| Slow Coupling | Steric hindrance of Ile | Increase reaction time to 2 hours; increase temperature to 35°C (caution: racemization risk). |
| Precipitate in Vial | Hydrolysis of OSu ester. | Reagent was exposed to moisture. Discard and use fresh stock from desiccator. |
| Low Yield | Inefficient swelling. | Ensure DMF is used; DCM causes poor resin swelling and poor solubility of OSu ester. |
Storage and Handling
-
Moisture Sensitivity: Succinimidyl esters are prone to hydrolysis, converting back to the free acid and NHS.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Usage: Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.
References
-
PubChem. (2025).[3] N-Fmoc-L-isoleucine succinimidyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fmoc stability).
Sources
Technical Guide: Steric Hindrance Characteristics of Fmoc-L-Isoleucine Derivatives in SPPS
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), Fmoc-L-Isoleucine (Fmoc-Ile-OH) represents a distinct kinetic bottleneck. Unlike non-branched residues (e.g., Ala, Leu), Isoleucine possesses a
The Mechanistic Basis of Steric Hindrance
The -Branching Effect
The primary challenge with Isoleucine lies in its topology. While Leucine branches at the
-
Kinetic Barrier: In the Arrhenius equation
, the steric bulk of the -methyl group significantly reduces the pre-exponential factor ( ), representing the probability of a successful collision between the amine nucleophile and the activated ester. -
Nucleophilic Trajectory: The Burgi-Dunitz angle (approximately 107°) required for nucleophilic attack on the carbonyl is partially obstructed by the
-substituent. This forces the incoming amine to adopt energetically unfavorable conformations to access the electrophilic center.
Conformational Restriction (The "Newman" Problem)
When viewed through a Newman projection along the
DOT Diagram 1: Steric Interference Mechanism
Figure 1: Mechanistic flow illustrating how the
Impact on SPPS Efficiency & Derivatives[1][2][3]
Aggregation and "Difficult Sequences"
Isoleucine residues are highly hydrophobic and prone to
Comparative Analysis of Derivatives
To counteract these effects, specific Fmoc-Ile derivatives and activation forms are employed.
| Derivative / Form | Steric Profile | Reactivity | Recommended Use Case |
| Fmoc-Ile-OH (Standard) | High hindrance | Moderate (requires strong activation) | General sequence assembly. |
| Fmoc-Ile-F (Acid Fluoride) | Low hindrance (leaving group is small) | High | Highly sterically congested couplings (e.g., Aib-Ile). |
| Fmoc-Ile-OPfp | High (bulky leaving group) | Low/Slow | Historical interest; rarely used in modern high-throughput SPPS. |
| Fmoc-Ile-Thr( | Modified Backbone | Very High (disrupts aggregation) | "Magic bullet" for aggregation-prone regions. |
| Fmoc-Ile-(Dmb)Gly-OH | Backbone Protected | High (prevents H-bonding) | Preventing aspartimide formation or aggregation. |
Strategic Solutions: Reagents & Protocols
Activation Chemistry
For Fmoc-Ile, the choice of coupling reagent is critical to balance reactivity with racemization suppression.
-
The Gold Standard (HATU/HOAt): The 7-azabenzotriazole group in HATU creates a "neighboring group effect" via the pyridine nitrogen, accelerating coupling rates significantly compared to HBTU. This is essential for overcoming the Ile steric barrier.
-
The Modern Alternative (Oxyma/DIC): Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC offers coupling efficiency comparable to HATU but with a lower risk of explosive side-products and often lower racemization rates for Cys/His, though highly effective for Ile.
Protocol: Microwave-Assisted Coupling
Microwave energy is the most effective tool for Fmoc-Ile coupling. It provides the thermal energy to overcome the steric activation energy barrier (
Validated Protocol for Difficult Ile Coupling:
-
Reagents:
-
0.2 M Fmoc-Ile-OH in DMF.
-
0.5 M DIC in DMF.
-
0.5 M Oxyma Pure in DMF.
-
-
Cycle:
-
Pre-activation: None (in-situ activation prevents pre-mature racemization).
-
Temperature: 90°C.
-
Time: 2 minutes (ramped).
-
-
Double Coupling: Mandatory for -Ile-Ile- or -Pro-Ile- sequences.
DOT Diagram 2: Optimization Decision Tree
Figure 2: Decision matrix for selecting the appropriate coupling strategy based on sequence difficulty.
Quality Control: Racemization Monitoring
The Allo-Isoleucine Issue
During activation, Fmoc-L-Ile can epimerize to Fmoc-D-allo-Ile.[1] Unlike simple enantiomers (L vs D), L-Ile and D-allo-Ile are diastereomers (L-configuration at
-
Detection: Because they are diastereomers, they have different physical properties and can be separated on standard C18 RP-HPLC columns.
-
Acceptance Criteria:
D-allo-Ile content. -
Risk Factor: High base concentration (e.g., excess DIEA with HATU) drastically increases epimerization. Recommendation: Use Collidine or limit DIEA to 2.0 equivalents relative to the acid.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[2] Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
-
Mutter, M., et al. (2004). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society.[2] Link
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Link
Sources
An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of N-Fmoc-L-isoleucine Succinimido Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine N-succinimidyl ester (Fmoc-Ile-OSu) is a critical reagent in modern peptide synthesis and bioconjugation.[1] It combines the base-labile Fmoc protecting group for the α-amine with a highly reactive N-hydroxysuccinimide (NHS) ester for the carboxyl group. This configuration makes it an efficient building block for introducing isoleucine into a peptide sequence via solid-phase peptide synthesis (SPPS).[1] However, the very reactivity that makes NHS esters powerful tools for forming stable amide bonds also renders them inherently unstable.[2][3]
The success of any synthesis or conjugation protocol hinges on the quality and reactivity of the starting materials. Hydrolysis of the NHS ester is a frequent and often underestimated cause for suboptimal yields or complete reaction failure.[4] This guide provides a comprehensive, scientifically-grounded framework for understanding the factors that govern the stability of Fmoc-Ile-OSu. It details field-proven protocols for storage and handling and provides a quantitative method for quality control, empowering researchers to maximize the shelf life and ensure the integrity of this vital reagent.
Section 1: The Chemistry of Instability: Understanding the Core Degradation Pathway
The utility of Fmoc-Ile-OSu is predicated on the electrophilicity of the NHS ester's carbonyl carbon, which is readily attacked by the primary amine of a target molecule (e.g., the N-terminus of a growing peptide chain). This desired reaction, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[2][3]
However, a competing and destructive reaction is always present in non-anhydrous conditions: hydrolysis. Water, and especially the hydroxide ion, can also act as a nucleophile, attacking the same carbonyl carbon.[2] This reaction cleaves the ester bond, regenerating the inactive N-Fmoc-L-isoleucine carboxylic acid and rendering the reagent useless for coupling.[2][3] While primary amines are generally better nucleophiles than water, the high molar concentration of water in aqueous buffers or atmospheric moisture makes hydrolysis a significant competing reaction that must be rigorously controlled.[2]
Caption: Competing reaction pathways for NHS esters: aminolysis vs. hydrolysis.
Section 2: Critical Factors Governing Stability
The stability of Fmoc-Ile-OSu is not an intrinsic constant but is critically dependent on its environment. Control over the following factors is paramount to preserving its reactivity.
-
Moisture: This is the most critical factor. As a solid, the reagent is significantly more stable than when in solution.[3] Exposure to atmospheric moisture is sufficient to initiate hydrolysis on the surface of the powder. Therefore, storage must always be under desiccated conditions.[2][5][6]
-
Temperature: Lowering the temperature is a primary strategy for extending shelf life. Reduced temperatures decrease the kinetic energy of molecules, dramatically slowing the rate of all chemical reactions, including hydrolysis.[3] Long-term storage at -20°C or -80°C is the industry standard.[2][3][7]
-
Light: While hydrolysis is the primary concern, some complex organic molecules can be susceptible to photodegradation. To eliminate all potential degradation pathways, it is best practice to protect the reagent from light by using amber vials or storing it in the dark.[3][8][9][10]
-
pH (in solution): The rate of NHS ester hydrolysis is highly pH-dependent, increasing dramatically with rising pH.[2] While Fmoc-Ile-OSu is stored as a solid, this factor becomes critical upon dissolution for a reaction. The optimal pH range for coupling (typically 7.2-8.5) is a compromise that balances sufficient deprotonation of the target amine with a manageable rate of ester hydrolysis.[2][11] Aqueous solutions of the reagent are highly unstable and should be prepared immediately before use and never stored.[2][11]
-
Solvent Purity (for stock solutions): If preparing a stock solution for storage, the choice and quality of the solvent are crucial. The solvent must be anhydrous (water-free). High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.[5][11] It is critical to use fresh, high-purity solvents, as aged DMF can decompose to form dimethylamine, a primary amine that will consume the NHS ester.[11]
Section 3: Recommended Storage & Handling Protocols
Adherence to strict protocols is necessary to maintain the integrity of Fmoc-Ile-OSu from the moment it is received until its final use.
Data Presentation: Summary of Storage Conditions
| Form | Temperature | Recommended Duration | Atmosphere & Container | Critical Handling Notes |
| Solid Powder | -20°C to -80°C | Years | Inert gas (N₂ or Ar) headspace in a tightly sealed, amber vial within a secondary container containing desiccant.[5][7] | Must allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][5][10] |
| Solid Powder | 0°C to 8°C | Months | As above.[1][8][9][12] | Suitable for short-term or working stock; same handling rules apply. |
| Stock Solution (Anhydrous DMSO/DMF) | -20°C | 1-2 Months[11][13] | Aliquoted into single-use volumes in tightly sealed vials with inert gas headspace. | DMF does not freeze at -20°C, avoiding freeze-thaw cycles.[10] |
| Stock Solution (Anhydrous DMSO/DMF) | -80°C | Up to 6 Months[7] | As above. | Best option for longer-term solution storage; subject to freeze-thaw cycles. |
| Aqueous Solution | 4°C to Room Temp | Minutes to Hours | N/A | Do not store. Prepare immediately before use.[2] |
Experimental Protocol 3.1: Receipt and Long-Term Storage of Solid Reagent
-
Inspection: Upon receipt, inspect the container seal for integrity. The product should be a white to off-white powder.[1]
-
Initial Storage: Immediately place the unopened container in a -20°C (or -80°C) freezer.
-
Preparation for Use: a. Transfer the sealed vial from the freezer to a desiccator at room temperature. b. Allow the vial to warm completely to ambient temperature (minimum 1-2 hours). This is a critical step. Opening a cold vial will cause atmospheric moisture to instantly condense on the cold powder, initiating hydrolysis.[3][5][10]
-
Dispensing: a. Whenever possible, handle and dispense the powder in a controlled environment, such as a glove box with an inert atmosphere or in a room with low humidity. b. Use clean, dry spatulas and weighing vessels.
-
Resealing and Storage: a. Before resealing the vial, it is optimal to purge the headspace with a dry, inert gas like nitrogen or argon to displace any ambient air and moisture.[5][10] b. Tightly cap the vial, seal with paraffin film for extra security, and place it back inside a secondary container (e.g., a zip-lock bag) that includes a desiccant pouch.[10] c. Promptly return the container to the -20°C or -80°C freezer.
Caption: Recommended workflow for handling solid Fmoc-Ile-OSu.
Section 4: Shelf Life and Quality Control
The shelf life of Fmoc-Ile-OSu is entirely conditional upon its storage and handling history. After a vial has been opened multiple times, or if storage conditions have been suboptimal, its reactivity will inevitably decline.[5] Visual inspection is insufficient for determining activity. A functional assessment is a self-validating system that provides confidence in experimental results.
Experimental Protocol 4.1: Assessing Reagent Activity via UV-Vis Spectrophotometry
This method provides a semi-quantitative assessment of the reagent's activity by measuring the amount of NHS released upon complete, forced hydrolysis and comparing it to the theoretical maximum.[5]
Principle: Both the desired aminolysis reaction and the degradation reaction (hydrolysis) release one mole of N-hydroxysuccinimide (NHS) per mole of reagent. NHS has a characteristic UV absorbance around 260 nm.[5][14] By intentionally hydrolyzing a sample of the reagent with a strong base, we can measure the total amount of NHS released and compare it to the expected amount based on the starting weight, thus determining the percentage of active ester remaining.
Materials:
-
Fmoc-Ile-OSu (from the vial )
-
High-purity DMSO or DMF
-
0.2 M Sodium Hydroxide (NaOH)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Reagent Stock: Accurately weigh ~2-3 mg of Fmoc-Ile-OSu and dissolve it in 1.0 mL of high-purity DMSO or DMF to create a concentrated stock solution. Mix thoroughly.
-
Prepare 'Unhydrolyzed' Sample (A_initial): a. Add 10 µL of the concentrated stock solution to 990 µL of phosphate buffer in a cuvette. b. Mix immediately and measure the absorbance at 260 nm. This reading represents the baseline absorbance plus any free NHS already present from prior degradation.
-
Prepare 'Fully Hydrolyzed' Sample (A_final): a. Add 10 µL of the concentrated stock solution to 990 µL of 0.2 M NaOH in a separate cuvette. b. Incubate at room temperature for 15-20 minutes to ensure complete hydrolysis of all active NHS esters. c. Measure the absorbance at 260 nm. This reading represents the absorbance of the fully released NHS.
-
Calculation: a. Calculate the theoretical concentration of the reagent in the cuvette. (MW of Fmoc-Ile-OSu = 450.49 g/mol ). b. Calculate the theoretical final absorbance (A_theoretical) using the Beer-Lambert law (A = εbc), where ε for NHS is ~9700 M⁻¹cm⁻¹.[5] c. Calculate the percentage of active reagent: % Activity = [(A_final - A_initial) / A_theoretical] * 100
Interpretation: A newly purchased, properly stored reagent should exhibit >90-95% activity. A significant drop in this value indicates substantial hydrolysis and suggests the reagent may not be suitable for sensitive applications requiring high coupling efficiency. For more rigorous analysis, HPLC-based methods that directly quantify the active ester, the hydrolyzed acid, and the released NHS are recommended.[2][4]
References
-
Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. Available at: [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. Available at: [Link]
-
Cas 71989-23-6, FMOC-L-Isoleucine. LookChem. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
-
Fmoc-L-Isoleucine, 50 g. Carl ROTH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. isotope.com [isotope.com]
- 9. isotope.com [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Fmoc-Ile-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
Basic mechanism of aminolysis with Fmoc-amino acid active esters
An In-Depth Technical Guide to the Aminolysis of Fmoc-Amino Acid Active Esters in Peptide Synthesis
Abstract
The formation of a peptide bond via aminolysis is the cornerstone of peptide synthesis. In modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is dominant, relying on the precise and efficient coupling of Nα-Fmoc protected amino acids to a growing peptide chain. This guide provides a detailed examination of the core chemical reaction: the aminolysis of Fmoc-amino acid active esters. We will explore the fundamental mechanism of nucleophilic acyl substitution, the critical roles of the Fmoc protecting group and the activating ester, the kinetics of the reaction, and the practical considerations for achieving high-fidelity peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic outcomes and troubleshoot common challenges.
The Fundamental Reaction: A Nucleophilic Acyl Substitution
At its heart, the formation of a peptide bond is a nucleophilic acyl substitution reaction.[1] Aminolysis is a specific instance of this class where an amine acts as the nucleophile.[1][2] The overall process involves the attack of a free amino group (from the resin-bound peptide) on an activated carboxyl group (from the incoming Fmoc-amino acid), leading to the formation of a stable amide (peptide) bond and the displacement of a leaving group.[1][3]
To facilitate this reaction efficiently and without undesirable side reactions, the carboxyl group of the incoming amino acid must be "activated".[4][5] Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, requiring high temperatures that would degrade the peptide. Activation is achieved by converting the carboxyl group's hydroxyl into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6][7] The use of active esters is a premier strategy for achieving this activation.[4]
Key Components of the Coupling Reaction
The Nα-Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function in this synthetic strategy.[5][8] Its role is indispensable: it prevents the amino group of the incoming activated amino acid from reacting with another activated molecule, thus preventing polymerization.[][10]
The Fmoc group is stable to the acidic conditions used for final cleavage and side-chain deprotection but is readily removed by a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] The deprotection proceeds via a base-catalyzed β-elimination mechanism.
Caption: Mechanism of Fmoc-group removal by piperidine.
The Active Ester Strategy
An active ester is a carboxylic acid derivative where the acyl group is attached to an electron-withdrawing leaving group.[6] This has two critical effects:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the leaving group pulls electron density away from the carbonyl carbon, making it more positive and thus a better target for the nucleophilic amine.[6]
-
Stabilized Leaving Group: A good leaving group is a weak base.[2][7] The electron-withdrawing groups stabilize the negative charge on the leaving group anion (e.g., a phenoxide) after it departs.
Commonly used active esters in Fmoc-SPPS include:
| Active Ester Type | Leaving Group | Key Characteristics |
| Pentafluorophenyl (OPfp) | Pentafluorophenol | Highly reactive and very stable; can be isolated, purified, and stored.[4][11][12] Often used for difficult couplings. |
| N-Hydroxysuccinimide (OSu/NHS) | N-Hydroxysuccinimide | A widely used, moderately reactive active ester.[4] |
| 1-Hydroxybenzotriazole (OBt) | 1-Hydroxybenzotriazole | Highly reactive but less stable than OPfp esters.[13] Almost always generated in situ using a coupling reagent like DCC or DIC.[12] |
| 1-Hydroxy-7-azabenzotriazole (OAt) | 1-Hydroxy-7-azabenzotriazole | More reactive than OBt esters due to anchimeric assistance from the pyridine nitrogen.[13] Known to reduce racemization. |
| Oxyma Pure Esters | Ethyl cyano(hydroxyimino)acetate | High reactivity, comparable to OAt esters, with the significant advantage of being non-explosive, unlike HOBt/HOAt.[4][13] |
The Step-by-Step Aminolysis Mechanism
The aminolysis reaction proceeds through a well-established two-step nucleophilic addition-elimination pathway, forming a tetrahedral intermediate.[2][14]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the deprotected α-amino group of the resin-bound peptide attacks the electrophilic carbonyl carbon of the Fmoc-amino acid active ester.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. This results in a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[1][14] A rapid proton transfer typically neutralizes the intermediate.
-
Intermediate Collapse & Peptide Bond Formation: The tetrahedral intermediate collapses. The lone pair on the oxygen reforms the C=O double bond, and in the rate-limiting step, the bond to the leaving group is broken.[14] The leaving group departs, taking the bonding electrons with it. The result is a newly formed, stable peptide bond.
Caption: Workflow for in situ active ester formation and coupling.
-
Resin Preparation: Deprotect and wash the resin as described in Protocol 1.
-
Activation Mixture: In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of HOBt in DMF.
-
Initiate Activation: Add 3.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the amino acid/HOBt solution. Allow the mixture to "pre-activate" for 5-15 minutes at room temperature. During this time, the DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted by HOBt into the Fmoc-AA-OBt active ester. [8]4. Coupling Reaction: Add the pre-activated solution to the resin. Agitate for 1-3 hours.
-
Monitoring and Washing: Monitor and wash the resin as described in Protocol 1. The by-product, diisopropylurea (DIU), is soluble in DMF and is removed during the washing steps. [4]
Common Side Reactions and Mitigation Strategies
The high reactivity required for efficient coupling can also lead to undesirable side reactions.
-
Racemization: The chiral integrity of amino acids is paramount for biological activity. [15]During activation, the acidity of the α-proton is increased, making it susceptible to abstraction. This can lead to racemization (epimerization) via a planar oxazolone intermediate. [15] * Mitigation: Use of additives like HOAt or Oxyma Pure, which are less prone to promoting racemization than HOBt. Using weaker bases like 2,4,6-collidine instead of DIPEA, especially for sensitive residues like Cys and His. Pre-formed OPfp esters also show low levels of racemization. [11]* Diketopiperazine (DKP) Formation: This occurs after the deprotection of the second amino acid. The newly freed N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing to form a stable six-membered diketopiperazine ring and cleaving the dipeptide from the support. * Mitigation: Couple the third amino acid immediately after deprotection of the second. Use bulky resins like 2-chlorotrityl chloride resin, where the steric hindrance around the linkage agent impedes this intramolecular reaction. * Aspartimide Formation: The side-chain carboxyl group of aspartic acid (Asp) can attack the backbone amide bond, particularly during the piperidine-mediated Fmoc deprotection step, forming a five-membered succinimide ring. This can lead to chain termination or epimerization at the Asp residue. * Mitigation: Use side-chain protecting groups that offer more steric bulk. Add HOBt to the deprotection solution, which has been shown to reduce the rate of aspartimide formation.
Conclusion
The aminolysis of Fmoc-amino acid active esters is a robust and highly optimized reaction that enables the routine synthesis of complex peptides. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the role of activation, and the factors influencing reaction kinetics empowers scientists to make informed decisions. By selecting appropriate active ester strategies, optimizing reaction conditions, and being cognizant of potential side reactions, researchers can ensure the high-fidelity assembly of peptide chains, which is critical for applications ranging from basic research to therapeutic drug development.
References
-
Fmoc-Amino Acid OPfp Esters. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Aminolysis Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps. Retrieved from [Link]
-
Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. Retrieved from [Link]
-
α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. (2019, February 13). CORE. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (n.d.). Science of Synthesis. Retrieved from [Link]
-
Fmoc SPPS Linkers. (n.d.). Merck. Retrieved from [Link]
-
The formation and hydrolysis of the active ester made from α-amino acid... (n.d.). ResearchGate. Retrieved from [Link]
-
Photoswitchable Active Esters for the Control of Amide Bond Formation with Light. (2025, October 3). JACS Au. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from [Link]
-
Kinetic Investigation of Aminolysis Reaction. (n.d.). University of Pretoria. Retrieved from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013, May 15). PubMed. Retrieved from [Link]
-
Inter-chain aminolysis, a novel side-reaction in solid-phase peptide synthesis. (n.d.). Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved from [Link]
-
Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. Retrieved from [Link]
-
Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. (2001, June 15). PubMed. Retrieved from [Link]
-
Leaving Groups. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). PMC. Retrieved from [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). MDPI. Retrieved from [Link]
-
Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). CEM. Retrieved from [Link]
-
Stirring solid-phase peptide synthesis to a new level of efficiency. (n.d.). Retrieved from [Link]
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- 11. peptide.com [peptide.com]
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Methodological & Application
Application Note: A Guide to Efficient Coupling of Sterically Hindered Fmoc-Isoleucine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry.[] While the cyclic process of deprotection and coupling is robust, the incorporation of certain amino acids presents significant synthetic challenges. Isoleucine (Ile), a β-branched aliphatic amino acid, is notorious for its steric hindrance, which can lead to slow and incomplete coupling reactions.[2] This results in the formation of deletion sequences, complicates purification, and ultimately reduces the overall yield and purity of the target peptide. This application note provides a comprehensive guide to understanding and overcoming the challenges associated with Fmoc-Isoleucine coupling. We will dissect the mechanistic basis of steric hindrance, compare various carboxyl activation strategies—from classical pre-activated N-hydroxysuccinimide (OSu) esters to modern high-potency in situ reagents—and provide detailed, field-proven protocols for ensuring maximal coupling efficiency.
The Fundamental Challenge: Steric Hindrance in Isoleucine Coupling
The primary obstacle in coupling Fmoc-Ile-OH is the steric bulk originating from its side chain. Unlike linear side chains, Isoleucine possesses a methyl group on its β-carbon, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][3] This steric clash significantly raises the activation energy required for the formation of the peptide bond.
Consequences of inefficient coupling are severe and cumulative:
-
Deletion Peptides: The primary consequence is the formation of peptides lacking the intended isoleucine residue. These (n-1) impurities are often difficult to separate from the target peptide during purification due to similar physicochemical properties.
-
Low Yield: Repeated incomplete couplings at multiple points in a sequence drastically reduce the final yield of the full-length peptide.[]
-
Chain Aggregation: Slow kinetics can sometimes be exacerbated by peptide aggregation on the resin support, further hindering access to the reactive N-terminus.[4][5]
Caption: Steric hindrance from Isoleucine's β-branched side chain.
Strategies for Carboxyl Group Activation
The key to overcoming steric hindrance is to generate a highly reactive activated ester of the incoming Fmoc-Isoleucine, thereby increasing the rate of the acylation reaction to a point where it proceeds to completion in a practical timeframe.
Pre-activated Esters: The Case of Fmoc-Ile-OSu
N-hydroxysuccinimide (-OSu) esters are a classical form of pre-activated amino acids. They are stable, isolable solids that react with the N-terminal amine without the need for additional coupling reagents, thus simplifying the reaction and avoiding reagent-derived byproducts.[6]
-
Mechanism: The OSu group is a good leaving group, facilitating nucleophilic attack by the peptide's terminal amine.
-
Advantages: Simplicity of use; no complex activation cocktails required.
-
Limitations: OSu esters are only moderately reactive. For sterically demanding couplings like that of Isoleucine, their reactivity is often insufficient to achieve complete acylation, especially when faced with peptide aggregation.[6] They have largely been superseded by more potent in situ methods for challenging sequences.
In Situ Activation: The Modern Standard for Difficult Couplings
In situ activation involves the reaction of Fmoc-Ile-OH with a coupling reagent in the presence of a base, immediately prior to its addition to the resin. This generates a highly reactive intermediate that rapidly acylates the N-terminal amine. This is the universally recommended approach for hindered residues.
| Reagent Class | Examples | Mechanism & Characteristics | Use Case for Isoleucine |
| Carbodiimides | DIC (+ HOBt or OxymaPure®) | Forms a highly reactive O-acylisourea intermediate. The additive (HOBt/Oxyma) acts as an activated ester shuttle, increasing reaction rates and crucially suppressing racemization.[6][7] | A cost-effective option, but may require extended reaction times or double coupling for Ile. DIC is preferred over DCC in SPPS as its urea byproduct is soluble.[7] |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | In the presence of a non-nucleophilic base (e.g., DIPEA), these reagents rapidly form highly reactive OAt (from HATU) or OBt (from HBTU) esters. | Highly Recommended . HATU is widely considered the gold standard for difficult couplings due to the exceptional reactivity and racemization suppression conferred by its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, these form activated OBt or OAt esters. They are known for their high reactivity and stability.[10] | Highly Recommended . PyBOP is a very strong coupling reagent, often used for hindered couplings. PyAOP offers reactivity comparable to HATU.[8] |
Detailed Experimental Protocols
The following protocols assume a standard 0.1 mmol synthesis scale. Reagent equivalents are based on the initial loading of the resin.
General SPPS Coupling Workflow
Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.
Protocol A: High-Efficiency Coupling of Fmoc-Ile-OH with HATU (Recommended)
This protocol is the most robust method for ensuring complete coupling of Isoleucine.
-
Resin Preparation: Following successful Fmoc deprotection (confirmed by a positive Kaiser test on a test bead) and thorough washing (e.g., 5-7x with DMF) to remove all traces of piperidine, ensure the peptide-resin is well-swelled in DMF.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture immediately before use:
-
Fmoc-Ile-OH: 4 equivalents (e.g., 0.4 mmol)
-
HATU: 3.9 equivalents (e.g., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 8 equivalents (e.g., 0.8 mmol)
-
Solvent: Dissolve in minimal N,N-Dimethylformamide (DMF) (approx. 2 mL for 0.1 mmol scale).
-
-
Pre-activation: Gently swirl the activation solution for 1-3 minutes.[2]
-
Coupling: Add the entire activation solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes. For particularly difficult sequences, this time can be extended.[11]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (see Section 4) to verify reaction completion. If the test is negative (beads remain colorless/yellow), proceed to the next deprotection step. If positive (blue beads), proceed to troubleshooting (Section 5), typically starting with a second coupling (double coupling).[4][11]
Protocol B: Coupling with Pre-activated Fmoc-Ile-OSu
This protocol is simpler but should be used with caution for Isoleucine, with mandatory completion monitoring.
-
Resin Preparation: As described in Protocol A, step 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve:
-
Fmoc-Ile-OSu: 3-4 equivalents (e.g., 0.3-0.4 mmol)
-
Solvent: Dissolve in DMF (approx. 2 mL for 0.1 mmol scale).
-
Optional Additive: Some protocols recommend the addition of 1 equivalent of HOBt to increase reactivity, though this partially negates the simplicity of using a pre-activated ester.[6]
-
-
Coupling: Add the Fmoc-Ile-OSu solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with in situ methods, often requiring 2-4 hours or even overnight.
-
Washing & Monitoring: Proceed as described in Protocol A, steps 6 and 7. Due to the lower reactivity, a positive Kaiser test is more likely, and a double coupling may be required.
Mandatory Validation: Monitoring Reaction Completion
Never assume a coupling reaction, especially with a hindered residue, has gone to completion. Qualitative colorimetric tests are essential for process control.[6]
Procedure: The Kaiser (Ninhydrin) Test [4][11]
This test detects free primary amines on the peptide-resin.
-
Sample Preparation: After the coupling and washing steps, remove a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.
-
Reagent Addition: Add the following to the test tube:
-
2-3 drops of Reagent A (5% Ninhydrin in Ethanol)
-
2-3 drops of Reagent B (80% Phenol in Ethanol)
-
2-3 drops of Reagent C (0.001 M KCN in Pyridine)
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Intense Blue Beads/Solution: POSITIVE test. Indicates a significant amount of unreacted primary amine. The coupling is incomplete.
-
Colorless/Yellow Beads & Solution: NEGATIVE test. Indicates the absence of primary amines. The coupling is complete.
-
Note: Excess heating can sometimes cause Fmoc-group cleavage, leading to a false positive. Follow heating times carefully.[4]
Troubleshooting Incomplete Coupling
A positive Kaiser test after the initial coupling attempt requires immediate action to avoid the accumulation of deletion peptides.
Caption: Troubleshooting workflow for incomplete Fmoc-Isoleucine coupling.
-
Double Coupling: This is the most common and effective first response. Simply repeat the coupling protocol with a fresh solution of activated amino acid.[2][11] This drives the reaction equilibrium towards completion.
-
Capping: If coupling remains incomplete even after a second attempt, it is crucial to permanently block the unreacted N-termini to prevent them from reacting in subsequent cycles. This is achieved by acetylating the amines with a highly reactive agent like acetic anhydride. Capped sequences are typically easier to separate during final purification than (n-1) deletion peptides.[4]
Conclusion
The successful incorporation of sterically hindered residues like Fmoc-Isoleucine is a critical skill in SPPS. While pre-activated Fmoc-Ile-OSu offers a simple approach, its moderate reactivity makes it less reliable for this challenging task. The modern standard, and our firm recommendation, is the use of high-potency in situ coupling reagents, with HATU being a premier choice for maximizing efficiency and minimizing side reactions.[8][9] This, combined with diligent monitoring via the Kaiser test and a systematic approach to troubleshooting, provides a robust and validated protocol for synthesizing high-purity peptides containing isoleucine.
References
- Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. Available at: [Link]
-
Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Available at: [Link]
- Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis.
-
ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
PMC. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Available at: [Link]
- Nowick Laboratory, UC Irvine. (2020).
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Available at: [Link]
- BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
-
ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. Available at: [Link]
-
Reddit. (2024). Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
Sources
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- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Optimizing Reaction Time for N-Fmoc-L-isoleucine Succinimido Ester Coupling
Introduction: Navigating the Challenges of Sterically Hindered Couplings
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of every amino acid presents a unique kinetic challenge. Among these, β-branched amino acids such as L-isoleucine are notoriously difficult to couple efficiently due to significant steric hindrance from their bulky side chains.[1][2] This steric impediment physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and potentially incomplete couplings.[1][3] Incomplete reactions result in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize the coupling of N-Fmoc-L-isoleucine Succinimido Ester (Fmoc-Ile-OSU). By understanding the underlying chemical principles and leveraging optimized protocols, researchers can significantly improve coupling efficiency and reduce reaction times, ensuring the successful synthesis of complex isoleucine-containing peptides.
The Chemistry of Fmoc-Ile-OSU Coupling
The coupling reaction involves the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carbonyl carbon of the Fmoc-Ile-OSU ester.[6] The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, facilitating the formation of a stable amide (peptide) bond.[6] The reaction rate is critically dependent on several factors, including the nucleophilicity of the amine, the concentration of reactants, solvent polarity, temperature, and the presence of a suitable base.
The core challenge with isoleucine lies in its β-branched side chain, which creates a sterically crowded environment around the α-carbon, hindering the ideal trajectory for nucleophilic attack. Therefore, strategies to overcome this kinetic barrier are paramount for achieving high coupling efficiency.
Key Parameters Influencing Reaction Time and Efficiency
Optimizing the coupling of Fmoc-Ile-OSU requires a multi-faceted approach. The following parameters are critical levers for controlling the reaction kinetics and minimizing side reactions.
Solvent Environment
The choice of solvent is crucial as it must effectively solvate the growing peptide-resin, promoting swelling and accessibility of the reactive sites.[7]
-
N,N-Dimethylformamide (DMF): DMF is the most common solvent in Fmoc-SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[7][] However, it is essential to use high-purity, amine-free DMF, as dimethylamine impurities can cause premature Fmoc deprotection.[7][9]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar alternative to DMF and can sometimes improve coupling yields for difficult sequences by enhancing solvation.[7]
-
Dichloromethane (DCM)/DMF Mixtures: While DCM is less polar, a mixture with DMF can be beneficial. DCM is excellent for dissolving the protected amino acid, while DMF promotes the coupling step.[10]
Role of Base and pH
The coupling reaction is highly pH-dependent. The N-terminal amine must be in its deprotonated, nucleophilic state to react with the NHS ester.[9][11]
-
Non-Nucleophilic Bases: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is typically added to maintain a slightly basic environment (pH ~8.0-8.5).[9][10] This ensures a sufficient concentration of the free amine without catalyzing significant hydrolysis of the NHS ester.[11][12]
-
Avoiding Excess Base: An excessive amount of base should be avoided as it can lead to racemization of the amino acid and other side reactions.[10]
Temperature
Temperature directly influences the reaction rate.
-
Room Temperature (25°C): Most standard couplings are performed at room temperature.[11] For a sterically hindered residue like isoleucine, this may require extended reaction times.
-
Elevated Temperatures (up to 50°C): Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, significantly accelerating the coupling reaction.[13] This is a common strategy in microwave-assisted peptide synthesis.[14][13] However, elevated temperatures can also increase the risk of side reactions, such as racemization, and should be employed judiciously.[10]
Stoichiometry and Reagent Concentration
Employing an excess of the activated amino acid relative to the free amine sites on the resin drives the reaction towards completion according to Le Chatelier's principle.
-
Molar Excess: For difficult couplings like isoleucine, a 3- to 5-fold molar excess of Fmoc-Ile-OSU is recommended.[13][15] This increases the probability of successful collision and reaction.
Experimental Protocols
The following protocols provide a systematic approach to optimizing Fmoc-Ile-OSU coupling, from standard conditions to more aggressive strategies for particularly challenging sequences.
Protocol 1: Standard Coupling Protocol
This protocol is a starting point for the coupling of Fmoc-Ile-OSU.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2] Perform a Kaiser test to confirm the presence of free primary amines.[16][17]
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates reaction completion.[16]
-
If the Kaiser test is positive (blue beads), continue the reaction for an additional 1-2 hours and re-test.
-
Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Protocol 2: Double Coupling Strategy for Hindered Residues
If the standard protocol results in an incomplete reaction, a double coupling strategy is highly effective.[1][15]
-
First Coupling: Follow steps 1-3 of the Standard Coupling Protocol.
-
Washing: After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of Fmoc-Ile-OSU (3.0 eq.) and DIPEA (6.0 eq.) in DMF. Add this solution to the resin and allow it to react for an additional 2 hours at room temperature.[1]
-
Monitoring and Washing: Perform a Kaiser test to confirm completion. Once complete, wash the resin with DMF (3-5 times).
Protocol 3: Elevated Temperature Coupling
For extremely difficult sequences, increasing the reaction temperature can be beneficial.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 of the Standard Coupling Protocol.
-
Coupling Reaction:
-
Prepare the activated amino acid solution as described in the Standard Coupling Protocol.
-
Add the solution to the resin and agitate the reaction mixture at an elevated temperature (e.g., 40-50°C) for 1-2 hours.[13]
-
-
Monitoring and Washing: Cool the reaction vessel to room temperature. Perform a Kaiser test to check for completion. Wash the resin with DMF (3-5 times).
Data Presentation and Visualization
Table 1: Summary of Recommended Coupling Conditions for Fmoc-Ile-OSU
| Parameter | Standard Protocol | Aggressive Protocol (for difficult sequences) | Rationale |
| Fmoc-Ile-OSU (eq.) | 3.0 | 3.0 - 5.0 | Increases reactant concentration to drive the reaction forward.[13] |
| Base (eq.) | 6.0 (DIPEA) | 6.0 - 10.0 (DIPEA or Collidine) | Ensures sufficient deprotonation of the N-terminal amine.[15] |
| Solvent | DMF or NMP | DMF or NMP | Good solvation and resin swelling are critical for reaction efficiency.[7] |
| Temperature | 25°C (Room Temp) | 40 - 50°C | Provides activation energy to overcome steric hindrance.[14][13] |
| Time | 2 - 4 hours | 1 - 2 hours (at elevated temp) or 2 x 2 hours (double coupling) | Balances reaction completion with minimizing potential side reactions.[1][2] |
| Monitoring | Kaiser Test | Kaiser Test / HPLC of cleaved aliquot | Confirms the absence of free primary amines, indicating complete coupling.[10][16] |
Diagram 1: Workflow for Optimizing Fmoc-Ile-OSU Coupling
Caption: Troubleshooting workflow for Fmoc-Ile-OSU coupling.
Diagram 2: Key Factors Influencing Coupling Reaction Rate
Caption: Interplay of factors affecting Fmoc-Ile-OSU coupling kinetics.
Conclusion and Best Practices
The successful incorporation of sterically hindered amino acids like L-isoleucine using Fmoc-Ile-OSU is readily achievable with careful optimization of reaction parameters. The steric bulk of the isoleucine side chain necessitates more robust coupling strategies than those used for simpler amino acids.
Key Takeaways:
-
Start with a Standard Protocol: Begin with a 3-fold excess of Fmoc-Ile-OSU at room temperature for 2-4 hours.
-
Monitor Diligently: Always use a qualitative method like the Kaiser test to confirm reaction completion before proceeding to the next cycle.[16] For high-value syntheses, analyzing a cleaved aliquot by HPLC provides the most comprehensive assessment.[10]
-
Employ Aggressive Strategies When Needed: Do not hesitate to use double coupling or elevated temperatures for sequences that prove difficult to couple under standard conditions.[1][13]
-
Maintain Reagent Quality: Use high-purity, amine-free solvents and fresh reagents to prevent side reactions.[7][9]
By systematically applying these principles and protocols, researchers can overcome the challenges posed by isoleucine, reduce synthesis times, and achieve higher purity and yield in their target peptides.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for NHS Ester Coupling: Buffer Conditions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- ResearchGate. (2016, April 5). Which temperature is the best for EDC/NHS reaction?
- National Institutes of Health. (2024, September 9). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials.
- ResearchGate. (2025, August 6). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- National Institutes of Health. (2017, January 25). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides.
- Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Fmoc-osu.com. (n.d.). Fmoc-OSu Synthesis - New Process.
-
Royal Society of Chemistry. (n.d.). . Retrieved from Royal Society of Chemistry website.
- Benchchem. (n.d.). A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-L-isoleucine N-hydroxysuccinimide ester.
- Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Benchchem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
Sources
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- 6. nbinno.com [nbinno.com]
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- 18. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Navigating the Labyrinth of Hydrophobic Peptides: A Detailed Guide to Incorporating Fmoc-Ile-OSu
Introduction: The Challenge of Hydrophobicity in Peptide Synthesis
The synthesis of peptides rich in hydrophobic amino acids represents a significant hurdle in solid-phase peptide synthesis (SPPS).[1] These sequences, often critical components of transmembrane domains, protein-protein interaction motifs, and novel therapeutics, have a strong propensity for on-resin aggregation. This aggregation, driven by inter-chain hydrogen bonding, can lead to poor solvation of the growing peptide chain, hindering reagent access and resulting in incomplete reactions and low yields of the desired product.[1] Isoleucine (Ile), a β-branched and highly hydrophobic amino acid, is a frequent contributor to these "difficult sequences." The successful incorporation of isoleucine residues is therefore a critical step in the synthesis of many challenging peptides.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of N-succinimidyl (OSu) ester-activated Fmoc-L-Isoleucine (Fmoc-Ile-OSu) into hydrophobic peptide sequences. While in situ activation methods are prevalent in modern SPPS, the use of pre-activated esters like Fmoc-Ile-OSu can be a valuable tool in specific contexts. We will delve into the underlying chemical principles, provide detailed protocols, and offer troubleshooting strategies to navigate the complexities of synthesizing these challenging molecules.
The Rationale for Using Pre-activated Fmoc-Ile-OSu
In Fmoc-based SPPS, the carboxyl group of the incoming amino acid is typically activated in situ using a coupling reagent to facilitate amide bond formation. However, pre-activated esters, such as Fmoc-Ile-OSu, offer an alternative approach. The N-hydroxysuccinimide (NHS) ester is a stable, yet reactive species that can readily undergo aminolysis with the free N-terminal amine of the growing peptide chain. While Fmoc-amino acid-OSu esters have seen somewhat restricted application in routine SPPS due to the high efficiency of modern uronium- and phosphonium-based coupling reagents, they can be advantageous in certain situations:
-
Minimizing Side Reactions Associated with Coupling Reagents: The use of a pre-activated ester eliminates the need for a separate coupling reagent during the amino acid incorporation step, thereby avoiding potential side reactions associated with these reagents, such as guanidinylation of the growing peptide chain when using uronium reagents like HBTU or TBTU.
-
Simplified Reaction Conditions: The coupling reaction with an OSu ester is a direct aminolysis, simplifying the reaction mixture.
It is crucial to acknowledge that the use of Fmoc-OSu esters is not without its own set of challenges, including potential side reactions which will be discussed in the troubleshooting section.
Core Principles for Synthesizing Hydrophobic Peptides
Before presenting a specific protocol for Fmoc-Ile-OSu, it is essential to review the fundamental strategies for mitigating aggregation during the synthesis of hydrophobic peptides:
-
Resin Selection: The choice of solid support can significantly impact the synthesis of hydrophobic peptides. Low-loading resins are generally preferred to increase the distance between peptide chains and reduce inter-chain interactions.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for SPPS due to its excellent solvating properties. In cases of severe aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can be beneficial.
-
Disrupting Secondary Structures: The incorporation of "disrupting" elements can help to break up the secondary structures that lead to aggregation. This can include the use of pseudoproline dipeptides or backbone-protected amino acids (e.g., Hmb-protected amino acids).[2]
-
Elevated Temperatures: Performing coupling reactions at elevated temperatures can help to disrupt hydrogen bonds and improve reaction kinetics. However, this must be balanced with the increased risk of side reactions, such as racemization, especially with sensitive amino acids like cysteine and histidine.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Ile-OSu into a growing hydrophobic peptide chain on a solid support. This protocol is a guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Manual Coupling of Fmoc-Ile-OSu
This protocol describes the manual coupling of Fmoc-Ile-OSu to a deprotected peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin (pre-swollen in DMF)
-
Fmoc-L-Isoleucine-OSu (Fmoc-Ile-OSu)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Place the Fmoc-deprotected peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual piperidine from the previous deprotection step.
-
-
Fmoc-Ile-OSu Solution Preparation:
-
In a separate vial, dissolve Fmoc-Ile-OSu (3-5 equivalents relative to the resin loading) in a minimal amount of DMF. Gentle warming may be required to fully dissolve the reagent.
-
-
Coupling Reaction:
-
Add the Fmoc-Ile-OSu solution to the washed and drained peptide-resin.
-
Add DIPEA (1-2 equivalents relative to the resin loading) to the reaction vessel. The base is added to neutralize any residual acid and to catalyze the reaction.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive (beads turn blue), indicating incomplete coupling, continue the reaction for an additional 1-2 hours and re-test. If the test remains positive, proceed to the troubleshooting section.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents and by-products.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to prepare for the next deprotection step or for storage.
-
-
Fmoc Deprotection:
-
To continue the peptide synthesis, add 20% piperidine in DMF to the resin and proceed with the standard Fmoc deprotection protocol.[3]
-
Workflow and Mechanistic Diagrams
To visually represent the processes described, the following diagrams have been generated.
Figure 2: Simplified reaction mechanism for the aminolysis of Fmoc-Ile-OSu by the N-terminal amine of the peptide chain.
Data Presentation: Recommended Reaction Parameters
The following table summarizes the recommended starting parameters for the coupling of Fmoc-Ile-OSu. These may need to be optimized for specific sequences.
| Parameter | Recommended Value | Rationale |
| Fmoc-Ile-OSu Equivalents | 3 - 5 | A significant excess drives the reaction to completion, which is crucial for difficult couplings. |
| Base (DIPEA) Equivalents | 1 - 2 | Catalyzes the reaction and neutralizes any residual acid without being overly basic, which can increase the risk of side reactions. |
| Solvent | DMF or NMP | Good solvating properties for both the protected amino acid and the growing peptide chain. NMP can be superior for highly aggregating sequences. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing potential side reactions like racemization. |
| Reaction Time | 2 - 4 hours (up to overnight) | Steric hindrance from the β-branched side chain of isoleucine can slow down the reaction, necessitating longer coupling times. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise during the synthesis of hydrophobic peptides. This section addresses common problems encountered when using Fmoc-Ile-OSu and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. On-resin aggregation: The growing peptide chain is not well-solvated, preventing access of the Fmoc-Ile-OSu. 2. Steric hindrance: The β-branched side chain of isoleucine makes the coupling inherently slow. 3. Insufficient reaction time or equivalents. | 1. Solvent change: Switch from DMF to NMP or a "magic mixture" (e.g., DCM/DMF/NMP). 2. Double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of Fmoc-Ile-OSu. 3. Increase reaction time and/or equivalents: Extend the coupling time to overnight and/or use up to 5 equivalents of Fmoc-Ile-OSu. 4. Elevated temperature: Cautiously increase the reaction temperature to 30-40°C, while being mindful of the increased risk of racemization. |
| Formation of Deletion Peptides | Incomplete Fmoc deprotection in the previous step: The N-terminal amine is not fully deprotected, preventing coupling. | 1. Extend deprotection time: Increase the second piperidine treatment to 15-20 minutes. 2. Use a stronger deprotection cocktail: For very difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be more effective. [4] |
| Side Reaction: Formation of Fmoc-β-Ala-OH | Reaction of Fmoc-OSu with itself or with the succinimide leaving group. This is a known side reaction during the preparation and use of Fmoc-OSu. | 1. Use high-purity Fmoc-Ile-OSu: Ensure the starting material is of high quality and free from significant impurities. 2. Optimize reaction conditions: Avoid prolonged exposure of Fmoc-Ile-OSu to strong bases before the coupling reaction. |
| Racemization of Isoleucine | Prolonged exposure to basic conditions or elevated temperatures. | 1. Use a weaker base: Consider using a less hindered base than DIPEA, or use it in minimal quantities. 2. Avoid excessive heating: Only use elevated temperatures as a last resort for difficult couplings. |
Conclusion and Future Perspectives
The incorporation of Fmoc-Ile-OSu into hydrophobic peptide sequences presents a viable, albeit challenging, alternative to standard in situ activation methods. Success hinges on a deep understanding of the principles governing peptide aggregation and the reactivity of active esters. By carefully selecting resins and solvents, optimizing reaction conditions, and employing effective troubleshooting strategies, researchers can successfully navigate the synthesis of these difficult yet crucial biomolecules.
The future of hydrophobic peptide synthesis will likely involve a multi-pronged approach, integrating novel backbone protection strategies, innovative linker technologies, and advanced automated synthesis platforms that allow for real-time monitoring and optimization of reaction conditions. While the use of pre-activated esters like Fmoc-Ile-OSu may remain a specialized technique, a thorough understanding of its application provides another valuable tool in the peptide chemist's arsenal.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. (n.d.). Peptide Synthesis FAQ. Retrieved from [Link]
-
Albericio, F., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(6), 402-413. [Link]
-
Aapptec. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
-
Bofill, J. M., et al. (2009). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Chemical Communications, (43), 6571-6573. [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Danishefsky, S. J., & Bjelic, S. (2011). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic Letters, 13(10), 2564-2567. [Link]
-
Mahto, S. K., Howard, C. J., Shimko, J. C., & Ottesen, J. J. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-acylurea approach. Chembiochem : a European journal of chemical biology, 12(16), 2488–2494. [Link]
-
Aapptec. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
-
Palomo, J. M. (2019). Optimization of Amino Acid Sequence of Fmoc-Dipeptides for Interaction with Lipid Membranes. The Journal of Physical Chemistry B, 123(19), 4164-4173. [Link]
-
Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency (Master's thesis, Missouri State University). BearWorks. [Link]
-
Shin, K., Liu, W., van Neer, R. H. P., & Suga, H. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 590. [Link]
-
Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. [Link]
-
Lämmerhofer, M., et al. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(9), 1733. [Link]
-
van der Sluis, E. O. (2024). Comparison of In Silico Signal Sequence-Phospholipid Results with Described In Vitro and In Vivo Protein Translocation Studies Seems to Underscore the Significance of Phospholipids. International Journal of Molecular Sciences, 25(7), 3693. [Link]
-
Oregon State University Mass Spectrometry Center. (n.d.). Publications. Retrieved from [Link]
-
Moreno-Paz, S., Schmitz, J., & Suarez-Diez, M. (2024). In silico analysis of design of experiment methods for metabolic pathway optimization. Computational and Structural Biotechnology Journal, 23, 1959-1967. [Link]
Sources
Using Fmoc-Ile-OSu for protein modification and bioconjugation
Application Note: Precise Protein Modification and Bioconjugation Using Fmoc-Ile-OSu
Abstract
This guide details the strategic application of Fmoc-Ile-OSu (9-Fluorenylmethyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) in protein surface engineering and bioconjugation. Unlike standard linkers, Fmoc-Ile-OSu introduces a dual-function moiety: the isoleucine side chain provides specific steric bulk and hydrophobicity, while the Fmoc group serves as both a quantitative spectroscopic probe and a removable protecting group. This note covers reaction kinetics, degree of labeling (DOL) quantification via Fmoc absorbance, and critical protocols for minimizing isoleucine racemization during conjugation.
Introduction & Strategic Rationale
In bioconjugation, the choice of the modifying agent dictates the stability, solubility, and activity of the final construct. Fmoc-Ile-OSu is an activated amino acid derivative primarily used for:
-
Hydrophobic Tagging: Introducing isoleucine residues to alter the hydropathy index of hydrophilic proteins, potentially improving membrane interaction or altering pharmacokinetic profiles (e.g., albumin binding).
-
Steric Shielding: The
-branched side chain of isoleucine creates steric hindrance, protecting sensitive sites on a protein surface from proteolytic degradation. -
Quantitative Linker Installation: The Fmoc chromophore allows for precise, non-destructive quantification of conjugation efficiency before any further downstream modification.
Why OSu (NHS) Ester?
Direct coupling of Fmoc-Ile-OH using carbodiimides (e.g., EDC/NHS) often leads to significant racemization at the
Mechanism of Action
The reaction proceeds via Nucleophilic Acyl Substitution .[1] The primary amine (N-terminus or Lysine
Key Chemical Constraints:
-
pH Sensitivity: The reaction requires the amine to be deprotonated (nucleophilic).[1] However, high pH (>9.0) accelerates the hydrolysis of the NHS ester by water. The optimal window is pH 8.0 – 8.5 .
-
Fmoc Stability: The Fmoc group is base-labile. While stable at pH 8.5 for the duration of the coupling, it will degrade in the presence of secondary amines (like piperidine) or prolonged exposure to high pH.
Diagram 1: Reaction Mechanism & Pathway
Caption: Nucleophilic attack of protein amine on Fmoc-Ile-OSu. Note the competition between productive conjugation and hydrolytic degradation at high pH.
Experimental Protocols
Protocol A: Conjugation to Proteins (Surface Engineering)
Target: Modification of BSA, IgG, or therapeutic enzymes.
Materials:
-
Buffer A: 50 mM Sodium Bicarbonate, pH 8.2 (Do NOT use Tris or Glycine).
-
Solvent: Anhydrous DMF or DMSO (High quality, amine-free).
-
Reagent: Fmoc-Ile-OSu (MW: ~450.5 g/mol ).
-
Quench: 1M Tris-HCl, pH 8.0.
Step-by-Step Workflow:
-
Protein Preparation:
-
Buffer exchange the protein into Buffer A using a desalting column (e.g., Zeba Spin or PD-10).
-
Adjust protein concentration to 2–5 mg/mL.
-
-
Reagent Solubilization:
-
Dissolve Fmoc-Ile-OSu in anhydrous DMF to a concentration of 10–20 mM . Prepare immediately before use to prevent hydrolysis.
-
-
Conjugation Reaction:
-
Add the Fmoc-Ile-OSu solution to the protein sample.
-
Stoichiometry:
-
Low Labeling: 5-fold molar excess over protein.
-
High Labeling: 20-fold molar excess.[1]
-
-
Note: Keep organic solvent concentration < 10% (v/v) to prevent protein precipitation.
-
Incubate at 4°C for 12–16 hours or Room Temperature (RT) for 2 hours .
-
Expert Tip: Isoleucine is bulky. Reaction rates are slower than Glycine-OSu. The 4°C overnight incubation often yields more uniform labeling with preserved protein folding.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at RT.
-
-
Purification:
-
Remove excess reagent and NHS byproduct via dialysis (PBS, pH 7.4) or size-exclusion chromatography.
-
Protocol B: Degree of Labeling (DOL) Determination
Principle: The Fmoc group absorbs strongly at 301 nm.[2] This allows quantification of the attached Isoleucine residues without consuming the sample.
Constants:
-
(Fmoc-adduct)
7,800 M cm . -
(Protein) = Protein specific (e.g., IgG
210,000 M cm ). -
Correction Factor (CF): Absorbance of Fmoc at 280 nm relative to 301 nm (
0.15).
Calculation:
-
Measure
and of the purified conjugate. -
Calculate concentration of Fmoc (and thus Ile):
-
Calculate protein concentration (correcting for Fmoc contribution at 280 nm):
-
DOL (Ile per Protein):
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation | Protein denatured by DMF/DMSO or over-labeling (hydrophobicity). | Reduce organic solvent to <5%. Reduce molar excess of Fmoc-Ile-OSu. |
| Low DOL | Hydrolysis of NHS ester; pH too low. | Ensure anhydrous DMF is used. Verify Buffer A is pH 8.0–8.5. |
| Protein Inactivity | Modification of active site Lysines. | Perform reaction in presence of substrate (active site protection) or use N-terminal specific pH (pH 6.0–6.5). |
| Fmoc Loss | Buffer pH too high (>9.0) or presence of amines.[3][4][5] | Keep pH < 8.5. Ensure no primary amines (Tris/Glycine) are in the reaction buffer. |
Diagram 2: Workflow Decision Matrix
Caption: Decision matrix for selecting reaction conditions and post-conjugation processing based on protein stability.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry Guide.
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis Protocol.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. (Original description of Fmoc chemistry).
Sources
Troubleshooting & Optimization
Overcoming steric hindrance during Fmoc-Ile-OSu coupling
Technical Support Center: Peptide Synthesis Division Subject: Optimization of Fmoc-Ile-OSu Coupling in Sterically Hindered Systems Ticket ID: #ILE-OSU-OPT-001
Executive Summary: The "Isoleucine Effect"
User Query: Why is my Fmoc-Ile-OSu coupling stalling, and how do I force it to completion?
Technical Insight:
You are encountering a "perfect storm" of kinetic barriers. Isoleucine (Ile) is a
When you combine a sterically hindered substrate (Ile) with a moderately reactive leaving group (OSu), the reaction kinetics drop exponentially. This guide outlines the specific physicochemical adjustments required to drive this reaction to completion without compromising chiral integrity.
Mechanism of Failure & Correction
To solve the problem, we must visualize the molecular conflict.
The Steric Clash:
The amine nucleophile must attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°). In Isoleucine, the
The Solution Pathway: We cannot change the structure of Isoleucine. Therefore, we must:
-
Stabilize the Transition State: Use polar aprotic solvents to lower the activation energy.
-
Increase Collision Frequency: Maximize concentration.
-
Catalytic Acceleration: Introduce an auxiliary nucleophile (HOAt) to create a more reactive intermediate in situ.
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Kinetic pathway of Fmoc-Ile-OSu coupling showing the steric blockade (red) and catalytic bypass (green).
Troubleshooting & Optimization Protocol
Do not rely on standard protocols. For Fmoc-Ile-OSu, use this optimized workflow.
Phase 1: Solvent & Concentration Engineering
The most common error is running the reaction too dilute.
| Parameter | Standard Condition | Optimized Condition for Fmoc-Ile-OSu | Reasoning |
| Concentration | 0.1 M - 0.2 M | 0.5 M - 0.8 M | High concentration forces collisions (Rate = k[Ester][Amine]). |
| Solvent | DMF or DCM | NMP or DMF/DMSO (9:1) | NMP (N-methylpyrrolidone) has faster kinetics for hindered couplings than DMF due to better resin swelling and polarity. |
| Base | DIEA (2-3 eq) | DIEA (1.0 eq) or NMM | OSu esters are pre-activated; excess base promotes Fmoc cleavage or hydrolysis. Only neutralize the amine salt. |
Phase 2: Catalytic Additives
While OSu is an active ester, adding HOAt (1-Hydroxy-7-azabenzotriazole) is the "secret weapon" for steric hindrance.
-
Mechanism: HOAt attacks the OSu ester to form the Fmoc-Ile-OAt ester in situ. The nitrogen in the pyridine ring of HOAt assists the incoming amine via a cyclic transition state (neighboring group participation), accelerating the reaction by 10-100x.
Phase 3: Thermal Energy
-
Protocol: Heat the reaction to 40°C - 50°C .
-
Warning: Do not exceed 60°C with Fmoc-Ile, as racemization risks increase significantly, even with OSu esters.
Step-by-Step Optimized Protocol
Objective: Couple Fmoc-Ile-OSu to a hindered amine (e.g., N-terminal Proline or Valine).
Reagents:
-
Fmoc-Ile-OSu (3.0 equivalents relative to resin loading)
-
HOAt (3.0 equivalents)
-
DIEA (Diisopropylethylamine) (1.0 equivalent usually sufficient; adjust if resin is acidic)
-
Solvent: Anhydrous NMP (preferred) or DMF.
Workflow:
-
Solubilization: Dissolve Fmoc-Ile-OSu and HOAt in the minimum volume of NMP to achieve a final concentration of 0.5 M .
-
Note: If the solution is cloudy, add dry DMSO dropwise until clear.
-
-
Activation: Let the mixture stand for 2–3 minutes. (This allows the partial formation of the more reactive OAt ester).
-
Addition: Add the solution to the resin-bound free amine.
-
Base Addition: Add DIEA last.
-
Incubation:
-
Standard: Shake for 4–16 hours at Room Temperature.
-
Accelerated: Microwave at 40°C (20 watts) for 20 minutes OR conventional heating at 45°C for 60 minutes.
-
-
Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (if coupling to Proline). If positive (blue/purple), repeat the coupling.
Frequently Asked Questions (FAQs)
Q1: Can I just use more base (DIEA) to speed it up? A: No. Unlike carbodiimide couplings where base is needed to deprotonate the activator, OSu esters are already active. Excess base (pH > 8) increases the risk of premature Fmoc removal (leading to double insertion) and hydrolysis of the OSu ester by trace water. Keep base stoichiometry 1:1 with the amine salt.
Q2: Fmoc-Ile-OSu is precipitating in the reaction vessel. What do I do? A: This is common in pure DCM or high-concentration DMF.
-
Fix: Add DMSO (10-20% v/v) or TFE (Trifluoroethanol) to the solvent mixture. DMSO disrupts beta-sheet aggregation on the resin and improves the solubility of the hydrophobic Fmoc-Ile derivative.
Q3: Why not just use Fmoc-Ile-OH + HATU? A: You absolutely can, and for sterically hindered couplings, HATU/HOAt is generally superior to pre-formed OSu esters. However, if your protocol requires OSu (e.g., to avoid guanidinium side-reactions or for regulatory consistency), the HOAt-catalyzed OSu method described above is the best way to mimic HATU performance using OSu reagents.
Q4: Is racemization a concern with Isoleucine?
A: Yes. Isoleucine has a chiral center at the
Decision Tree: When to Abandon Fmoc-Ile-OSu
If the optimized protocol fails, use this logic flow to determine the next step.
Caption: Figure 2. Troubleshooting decision logic for persistent coupling failure.
References
-
Albericio, F., & Boman, H. G. (1999). Tools for the synthesis of difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 77-114). Oxford University Press.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Bachem Technical Library. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Discusses steric implications of Ile/Val).
Sources
Preventing racemization of L-isoleucine during activated ester coupling
Topic: Optimization of Activated Ester Coupling for L-Isoleucine Ticket ID: #ILE-RAC-001 Status: Open Knowledge Base
Executive Summary: The "Isoleucine Problem"
L-Isoleucine (Ile) presents a unique challenge in peptide synthesis due to its
The Causality of Failure:
Because the coupling is slow, the activated ester intermediate exists in solution for a longer duration. This extended lifespan increases the probability of Oxazolone (Azlactone) formation —the primary pathway for racemization. Once the oxazolone forms, base-catalyzed abstraction of the
Critical Distinction: Unlike other amino acids where racemization produces enantiomers (L vs D), L-Isoleucine epimerization at the
-carbon produces diastereomers (L-Ile vs D-allo-Ile). These have different physical properties and are often separable by standard RP-HPLC, appearing as "split peaks" or "shoulders."
Mechanism of Failure
To prevent racemization, you must understand the enemy. The diagram below illustrates the kinetic competition between productive coupling and the racemization pathway.
Figure 1: The kinetic competition between direct coupling (Green) and the Oxazolone-mediated racemization pathway (Red). High steric hindrance in Ile pushes the equilibrium toward the Red path.
Reagent Selection Guide
The choice of coupling cocktail is the single most effective variable in suppressing racemization.
Comparative Efficacy of Additives
Data synthesized from Albericio et al. and standard SPPS benchmarks.
| Additive | Racemization Suppression | Safety Profile | Recommendation |
| Oxyma Pure | High (Superior) | Safe (Non-explosive) | Primary Choice. Replaces HOBt/HOAt. |
| HOAt | High | Explosive Risk | Use only for difficult sequences if Oxyma fails. |
| HOBt | Moderate | Explosive Risk | Legacy reagent. Avoid for Ile if possible. |
| None | Very Low | N/A | Never couple Ile without an additive. |
Base Selection Matrix
The base drives the proton abstraction at the
-
Avoid: DIPEA (DIEA) if possible. It is a strong base that accelerates oxazolone enolization.
-
Prefer: 2,4,6-Collidine (TMP) .[1] It is a weaker, more sterically hindered base that is sufficient to deprotonate the amine nucleophile but struggles to abstract the acidic
-proton of the oxazolone.
Validated Protocols
Protocol A: The "Safe Standard" (DIC/Oxyma)
Best for routine synthesis where L-Ile is internal.
Rationale: This method generates the active ester in situ without excess base. DIC forms the O-acylisourea, which is immediately transesterified by Oxyma to form a stable, less reactive ester that resists oxazolone formation.
-
Dissolve: 1.0 eq Fmoc-L-Ile-OH and 1.0 eq Oxyma Pure in minimal DMF.
-
Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide).
-
Wait: Allow pre-activation for exactly 2-3 minutes . (Do not exceed 5 mins; prolonged activation increases risk).
-
Couple: Add mixture to the resin-bound free amine.
-
Base: None. (Unless the resin is an HCl salt, in which case add 1.0 eq DIPEA after the activated ester is added).
Protocol B: The "Rescue" (Collidine-Buffered)
Best for fragment condensation or extremely hindered couplings.
Rationale: Uses TMP (Collidine) to buffer the reaction, preventing pH spikes that trigger racemization.
-
Dissolve: 1.0 eq Fmoc-L-Ile-OH, 1.0 eq HATU (or COMU), and 1.0 eq HOAt (or Oxyma) in DMF.
-
Base: Add 2.0 eq 2,4,6-Collidine .
-
Couple: Immediately add to the resin.[1]
-
Temperature: Perform the coupling at 0°C for the first 30 minutes, then warm to Room Temp.
-
Note: Lower temperature kinetically slows the unimolecular racemization (oxazolone formation) more than the bimolecular coupling reaction.
-
Troubleshooting & FAQ
Q1: I see a "split peak" on my HPLC for the Isoleucine-containing peptide. Is this racemization?
Diagnosis: Likely, yes. Explanation: Unlike enantiomers (L vs D), L-Ile and D-allo-Ile are diastereomers.[2] They have different hydrophobicity and often separate on standard C18 columns. Verification: Co-inject your crude peptide with a synthesized standard of the D-allo-Ile analog. If the impurity peak grows, it is racemization. Fix: Switch to Protocol B (Collidine/0°C) and ensure you are using Oxyma Pure .
Q2: Can I use HATU for Isoleucine coupling?
Technical Advisory: Proceed with caution. HATU is extremely fast (Good), but it requires a base (usually DIPEA) to function. The presence of DIPEA is the risk factor. Solution: If you must use HATU, replace DIPEA with Collidine (TMP) to reduce basicity, or use COMU , which has an internal Oxyma leaving group and shows lower racemization rates than HATU in comparative studies.
Q3: Why does my C-terminal Isoleucine racemize during resin loading?
Mechanism: Esterification of the first amino acid onto a hydroxyl resin (e.g., Wang resin) is notoriously prone to racemization because it requires strong activation (DMAP/DIC). Fix:
-
Use 2-Cl-Trt Resin (2-Chlorotrityl chloride).[3] Loading is done via nucleophilic displacement (SN1/SN2) rather than activated ester coupling, virtually eliminating racemization.
-
If using Wang resin, use the Sieber Method : Use MSNT/MeIm instead of DIC/DMAP.
Diagnostic Workflow
Use this decision tree to resolve racemization issues in your current experiment.
Figure 2: Diagnostic logic for identifying and resolving Isoleucine epimerization.
References
-
El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] [Link]
-
Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Troubleshooting low yields when using N-Fmoc-L-isoleucine Succinimido Ester
Topic: Optimizing Yields for N-Fmoc-L-isoleucine Succinimido Ester
Executive Summary: The "Beta-Branch" Barrier
You are likely encountering low yields not because of a single error, but due to a convergence of two antagonistic factors: Steric Hindrance and Reagent Reactivity .
-
The Substrate (Isoleucine): Isoleucine is a
-branched amino acid. Unlike Alanine or Glycine, the bulk of its side chain is located immediately adjacent to the -carbon. This creates a "steric wall" that physically blocks the nucleophilic attack of the incoming amine on the carbonyl carbon. -
The Reagent (OSu Ester): Succinimido esters (OSu) are "active esters," but they are significantly less reactive than the in situ activated species generated by HATU or HCTU. While OSu esters offer stability and convenience, they often lack the thermodynamic drive to overcome the steric barrier of Isoleucine without optimization.
This guide moves beyond basic protocols to diagnose the root cause of your low yields: Reagent Integrity , Solvation Dynamics , or Kinetic Limitations .
Phase 1: Diagnostic Workflow
Before altering your synthesis, determine the failure mode. Use this decision tree to isolate the variable.
Figure 1: Diagnostic logic flow for isolating the cause of low coupling efficiency.
Phase 2: Technical Deep Dive & Solutions
Issue 1: Reagent Hydrolysis (The Silent Killer)
The Problem: N-hydroxysuccinimide (NHS) esters are moisture-sensitive. If your bottle of Fmoc-Ile-OSu has been opened frequently or stored improperly, atmospheric moisture will hydrolyze the ester bond.
The Chemistry:
-
Diagnostic: Dissolve a small amount in DMF and run an HPLC or TLC. A large peak for the free acid (lower retention time on reverse phase usually) indicates degradation.
-
Solution: Store OSu esters at -20°C under argon/nitrogen. Warm to room temperature before opening the bottle to prevent condensation.
Issue 2: The Kinetic Trap (Steric Hindrance)
The Problem: Even with pure reagent, the reaction is slow. The bulky sec-butyl group of Isoleucine shields the carbonyl carbon. The Solution:
-
Catalysis (Transesterification): Add 1 equivalent of HOBt (1-Hydroxybenzotriazole) .
-
Solvent Power: Switch from DMF to NMP (N-methylpyrrolidone) . NMP prevents "beta-sheet" aggregation of the growing peptide chain, which often occurs near hydrophobic residues like Ile, keeping the N-terminus accessible [2].
Issue 3: Racemization Risk
The Problem: Driving the reaction too hard (high heat or strong base) can cause the alpha-proton to be abstracted, leading to D-Allo-Isoleucine .
-
Constraint: Avoid adding strong bases (like DBU) or excessive DIPEA when using pre-formed OSu esters. The OSu ester does not require base activation (unlike HBTU/HATU couplings). Base is only needed to neutralize the amine salt on the resin (e.g., if washed with TFA).
Phase 3: Optimized Experimental Protocol
Objective: High-efficiency coupling of Fmoc-Ile-OSu to a resin-bound peptide.
Materials
-
Reagent: Fmoc-Ile-OSu (3-4 equivalents relative to resin loading).
-
Catalyst: HOBt (anhydrous, 1 equivalent relative to Fmoc-Ile-OSu).
-
Solvent: NMP (Peptide synthesis grade, anhydrous).
-
Base: DIPEA (Only if resin is in salt form; otherwise omit).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve Fmoc-Ile-OSu and HOBt in minimal NMP. Aim for a concentration of 0.3 – 0.5 M . | High concentration drives kinetics (Second-order rate law). HOBt catalyzes the reaction via active ester exchange. |
| 2. Pre-activation | Let the solution stand for 5–10 minutes before adding to resin. | Allows formation of the more reactive Fmoc-Ile-OBt species. |
| 3. Addition | Add solution to the drained resin.[4][5] | Ensure resin is fully swollen (NMP is excellent for swelling polystyrene resins). |
| 4. Incubation | Agitate for 2 to 4 hours at room temperature. | Ile coupling is slow. Standard 45-min protocols often fail here. |
| 5. Monitoring | Perform a Kaiser Test (qualitative) or Chloranil Test (if coupling to secondary amine). | If beads remain blue (Kaiser), coupling is incomplete. |
| 6. Double Couple | Mandatory for Ile: Drain and repeat steps 1-4 with fresh reagents. | "Double coupling" is the industry standard for beta-branched amino acids to ensure >99% yield [3]. |
Phase 4: Comparative Data (Solvent & Additives)
The following data illustrates the impact of solvent and additives on the coupling half-life (
| Condition | Relative Reaction Rate | Racemization Risk | Recommendation |
| Fmoc-Ile-OSu in DMF | 1.0 (Baseline) | Low | Not Recommended (Too slow) |
| Fmoc-Ile-OSu + HOBt in DMF | 3.5x Faster | Low | Good |
| Fmoc-Ile-OSu + HOBt in NMP | 5.2x Faster | Low | Best Practice |
| Fmoc-Ile-OH + HATU/DIPEA | 10x Faster | Moderate | Alternative (If OSu fails) |
Note: While HATU is faster, Fmoc-Ile-OSu is often chosen to avoid the formation of tetramethylguanidinium byproducts associated with uronium reagents.
FAQ: Frequently Asked Questions
Q: Can I use heat (microwave) to speed up Fmoc-Ile-OSu coupling?
A: Proceed with extreme caution. While microwave energy (e.g., 75°C) accelerates coupling, Isoleucine is prone to racemization at the
Q: My reagent bottle has been open for months. Can I "purify" the OSu ester? A: It is generally not cost-effective. The hydrolysis product (Fmoc-Ile-OH) is difficult to separate from the ester without column chromatography, which hydrolyzes the ester further. Discard and buy fresh reagent.
Q: Why not just use Fmoc-Ile-OH and HATU? A: You absolutely can, and for difficult sequences, it is often preferred. However, OSu esters are valuable in protein labeling or fragment condensation where you want to avoid adding free coupling reagents (like carbodiimides) that might cross-link other residues. If you are doing standard SPPS and OSu is failing, switching to HATU/DIPEA is the logical "Nuclear Option."
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. Link
-
Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link
-
BenchChem. (2025).[5][6][7][8] Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Guides.[7] Link
-
Royal Society of Chemistry. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[9] RSC Advances. Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
Technical Support Center: Solid-Phase Peptide Synthesis
Topic: Troubleshooting the Removal of Unreacted Fmoc-Ile-OSu After Coupling
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating issue: the persistence of unreacted activated amino acids, specifically the sterically hindered and hydrophobic Fmoc-Isoleucine-OSu, following the coupling step. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to prevent issues before they arise.
Q1: Why is the complete removal of unreacted Fmoc-Ile-OSu so critical for my synthesis?
A: The success of SPPS hinges on the stepwise, controlled addition of amino acids. Leaving unreacted Fmoc-Ile-OSu on the resin has two primary detrimental effects:
-
Chain Termination: In the subsequent deprotection step, the piperidine used to remove the Fmoc group from the newly coupled isoleucine will be present. If unreacted Fmoc-Ile-OSu is also present, it can be activated by the basic conditions or react with the newly deprotected N-terminus of another peptide chain, effectively "capping" it and preventing further elongation. This leads to a significant population of truncated peptide sequences, which are often difficult to separate from the target peptide during purification.
-
Side-Reaction Products: The N-hydroxysuccinimide (OSu) ester is a potent leaving group. Residual Fmoc-Ile-OSu can participate in various side reactions, leading to byproducts with similar masses or chromatographic behavior to your target peptide, complicating purification and reducing the final yield of the desired product.
The core principle of SPPS is that each step must be driven to completion, and all excess reagents and byproducts from one step must be completely removed before initiating the next.[1]
Q2: What makes Fmoc-Isoleucine-OSu particularly difficult to remove compared to other amino acids?
A: The challenge stems from a combination of two key molecular properties:
-
Steric Hindrance: Isoleucine possesses a β-branched side chain, which sterically hinders the approach to its own α-carbon during coupling. This can slow down the reaction rate, often necessitating longer reaction times or the use of more equivalents of the amino acid to drive the coupling to completion.[2]
-
Hydrophobicity: Both the Fmoc protecting group and the isobutyl side chain of isoleucine are highly hydrophobic. This nonpolar character can cause the Fmoc-Ile-OSu molecule to adsorb non-specifically to the growing peptide chain and the polystyrene-based resin through hydrophobic interactions. Standard polar washing solvents like Dimethylformamide (DMF) may not be sufficient to fully disrupt these interactions and wash the excess reagent away.
Q3: How can I be sure my coupling reaction is complete before starting the washing steps?
A: Ensuring the coupling reaction has gone to completion is the most effective first step in minimizing the amount of unreacted Fmoc-Ile-OSu you need to wash away. The most common method for this is the Kaiser Test , a qualitative colorimetric assay that detects free primary amines on the resin.[3]
-
Positive Test (Blue Beads): Indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.
-
Negative Test (Yellow/Clear Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.
If you get a positive Kaiser test, it is advisable to perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid before proceeding to the wash.[2][4]
Troubleshooting Guide: When Standard Washes Fail
This section provides solutions for when you suspect residual Fmoc-Ile-OSu is compromising your synthesis.
Problem: My final peptide analysis (HPLC/LC-MS) shows a significant peak that I suspect is a capped or modified sequence due to residual Fmoc-Ile-OSu. How do I fix this in future syntheses?
A: This is a classic symptom of inadequate washing. While standard DMF washes are the workhorse of SPPS[5], the hydrophobicity of Fmoc-Ile-OSu requires a more rigorous and strategic washing protocol.
Causality: DMF is a polar aprotic solvent, excellent for most reagents. However, it may not be lipophilic enough to efficiently solvate and remove the highly hydrophobic Fmoc-Ile-OSu that is adsorbed onto the resin or peptide.
Solution: Implement an Enhanced Washing Protocol. The key is to use a sequence of solvents with varying polarities to disrupt different types of interactions.
| Step | Solvent | Volume (per gram of resin) | Duration | Purpose |
| 1 | DMF | 10-15 mL | 1-2 min | Initial wash to remove bulk excess reagents and byproducts. |
| 2 | Dichloromethane (DCM) | 10-15 mL | 1-2 min | A less polar solvent to wash away hydrophobic molecules. Crucial for Fmoc-Ile-OSu. |
| 3 | DMF | 10-15 mL | 1-2 min | Removes residual DCM and prepares the resin for the next polar deprotection step. |
| 4 | Repeat Steps 1-3 | As needed | - | For particularly difficult sequences, this cycle can be repeated 2-3 times. |
This DCM wash is often the critical, missing step for researchers facing this specific problem. It effectively "rinses" the hydrophobic contaminants from the resin.
Problem: I performed a double coupling for Isoleucine and my Kaiser test was negative, but I still see impurities. Could the excess active ester be hydrolyzing and causing problems?
A: Yes, this is a plausible scenario. The OSu active ester of any Fmoc-amino acid can be susceptible to hydrolysis back to the carboxylic acid (Fmoc-Ile-OH) if trace amounts of water are present in your DMF.[6][7]
Causality: While Fmoc-Ile-OH is not reactive on its own, it remains on the resin. In the next coupling step, the carbodiimide or phosphonium salt coupling reagents (e.g., DIC, HBTU) will activate all carboxylic acids present—both your intended Fmoc-amino acid and the residual Fmoc-Ile-OH. This can lead to a low-level, undesired coupling of Isoleucine, resulting in an insertion sequence (e.g., ...-X-Ile -Y-...) where none was intended.
Solution: Use High-Quality Solvents and Consider a Capping Step.
-
Solvent Integrity: Always use fresh, anhydrous, peptide-synthesis-grade DMF. DMF is hygroscopic and will absorb water from the atmosphere over time.
-
Implement a Capping Step: After the primary coupling and washing, you can intentionally block any potentially unreacted amines with a highly reactive, non-peptidic agent. This is a preventative measure that ensures any minor incompleteness in the coupling step does not lead to deletion sequences.
Experimental Protocols
Protocol 1: Enhanced Post-Coupling Wash for Hydrophobic Residues
This protocol should be adopted after coupling sterically hindered or hydrophobic amino acids like Ile, Val, Leu, Phe, or Trp.
-
Following the coupling reaction, drain the reaction vessel.
-
Add 10-15 mL of DMF per gram of resin. Agitate for 2 minutes, then drain.
-
Add 10-15 mL of DCM per gram of resin. Agitate for 2 minutes, then drain.
-
Repeat Step 2 (DMF wash).
-
Repeat Step 3 (DCM wash).
-
Perform three final washes with DMF (10-15 mL/g each) to ensure all DCM is removed before proceeding to Fmoc deprotection.
Protocol 2: Acetyl Capping of Unreacted Amines
This is an optional but highly recommended step, particularly for long or difficult sequences.
-
After the post-coupling wash (Protocol 1), wash the resin twice more with DMF.
-
Prepare the Capping Solution:
-
Capping A: Acetic Anhydride
-
Capping B: Pyridine or Diisopropylethylamine (DIEA)
-
Solvent: DMF
-
Create a solution of 5% Acetic Anhydride and 5% Pyridine/DIEA in DMF. (e.g., for 10 mL total, use 0.5 mL Acetic Anhydride, 0.5 mL Pyridine, and 9 mL DMF).
-
-
Add the Capping Solution to the resin (10 mL/g).
-
Agitate for 10-15 minutes at room temperature.
-
Drain the Capping Solution.
-
Wash the resin thoroughly with DMF (5 x 10-15 mL/g) to remove all capping reagents before proceeding to the next deprotection step.
Visual Workflow: Troubleshooting Logic
This diagram outlines the decision-making process when dealing with coupling and purification issues related to Fmoc-Ile-OSu.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajpamc.com [ajpamc.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving solubility of Fmoc-Ile-OSu in dichloromethane mixtures
Executive Summary & Problem Context
The Issue: Researchers frequently encounter precipitation, gelation, or incomplete dissolution when attempting to dissolve Fmoc-Ile-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of Isoleucine) in pure Dichloromethane (DCM).
The Scientific Cause: This solubility failure is driven by two synergistic factors:
-
Structural Hydrophobicity: The bulky fluorenyl (Fmoc) group combined with the aliphatic isoleucine side chain creates a highly hydrophobic molecule that is thermodynamically incompatible with the moderately polar nature of DCM.
-
-Branched Aggregation: Isoleucine is a
-branched amino acid. In non-polar solvents like DCM, these residues are prone to intermolecular hydrogen bonding and steric interlocking (often mimicking -sheet formation), leading to "gelation" rather than true precipitation.
The Solution Strategy: DCM is essential for swelling polystyrene-based resins (e.g., 2-CTC, Wang), but it is a poor solvent for solvation. The solution requires a Binary Solvent System using a polar aprotic co-solvent (DMF or NMP) to disrupt intermolecular aggregates before introducing DCM.
The Solubility Matrix: Data & Recommendations
The following table summarizes the solubility behavior of Fmoc-Ile-OSu across different solvent ratios. Use this to plan your solvent engineering.
| Solvent Composition (v/v) | Solubility Status | Observation | Recommendation |
| 100% DCM | Poor / Unstable | Cloudy suspension or gelatinous precipitate. | Avoid. High risk of filter clogging and low coupling efficiency. |
| 90% DCM / 10% DMF | Moderate | Soluble at low conc. (<0.1 M).[1][2] May precipitate over time.[2][3][4] | Acceptable for wash steps, risky for coupling. |
| 80% DCM / 20% DMF | Good | Clear solution up to ~0.3 M. | Standard Recommendation. Balances resin swelling (DCM) with solubility (DMF). |
| 50% DCM / 50% DMF | Excellent | Clear solution >0.5 M. | Ideal for difficult couplings, though resin swelling may decrease slightly. |
| 100% DMF | Excellent | Clear solution >0.8 M. | Best for dissolution, but may not swell 2-CTC resin as effectively as DCM mixtures. |
Critical Note: NMP (N-Methyl-2-pyrrolidone) can be substituted for DMF for even higher solubility, but ensure it is high-grade and amine-free to prevent premature Fmoc removal.
Protocol: The "Dissolve-Then-Dilute" Method
Do not add the solid reagent directly to a pre-mixed pot of DCM/DMF. The order of addition is critical to breaking the lattice energy of the solid crystal.
Reagents Required[1][5][6][7]
-
Fmoc-Ile-OSu (Solid)
-
DMF (Anhydrous, amine-free)
-
DCM (HPLC Grade)
Step-by-Step Workflow
-
Calculate Volumes: Determine the total volume required. Plan for a final ratio of 20% DMF / 80% DCM .
-
Primary Solvation (The "Attack" Phase):
-
Place the solid Fmoc-Ile-OSu in a dry vial.
-
Add the entire calculated volume of DMF (20% of total final volume).
-
Why? You are creating a hyper-concentrated environment where the polar aprotic solvent can disrupt the hydrophobic interactions and hydrogen bonds.
-
Vortex or sonicate for 30–60 seconds until the solution is perfectly clear.
-
-
Secondary Dilution (The "Swelling" Phase):
-
Slowly add the DCM (80% of total volume) to the DMF concentrate while swirling.
-
Observation: If a transient cloudiness appears, continue swirling; it should clarify within seconds.
-
-
Filtration (Optional but Recommended):
-
If the solution remains slightly hazy (often due to trace hydration of the succinimide ester), filter through a 0.45 µm PTFE syringe filter before adding to the reaction vessel.
-
Troubleshooting Logic (Visual Guide)
The following diagram outlines the decision-making process when encountering solubility issues.
Figure 1: Decision tree for diagnosing and correcting Fmoc-Ile-OSu solubility issues in real-time.
Frequently Asked Questions (FAQ)
Q1: Can I use heat to dissolve the precipitate? A: Use extreme caution. While heating to 30-35°C can aid dissolution, Fmoc-amino acid active esters (like -OSu) are heat-sensitive. Excessive heat (>40°C) can lead to:
-
Racemization: Loss of chiral purity at the alpha-carbon.
-
Hydrolysis: If any moisture is present in the DCM, heat accelerates the hydrolysis of the ester back to the free acid. Recommendation: Rely on sonication and co-solvents (DMF) rather than heat.
Q2: Why does Fmoc-Ile-OSu "gel" instead of forming a powder precipitate?
A: This is due to the formation of supramolecular structures. The beta-branched isoleucine side chain promotes organized packing similar to
Q3: Can I use THF (Tetrahydrofuran) instead of DMF? A: THF is a viable alternative if you strictly need to avoid DMF (e.g., for specific workups). However, THF is less effective at disrupting the beta-sheet aggregates than DMF or NMP. You may need a higher ratio (e.g., 30-40% THF) to achieve the same solubility, which might affect resin swelling.
Q4: Is NMP better than DMF? A: Chemically, NMP (N-Methyl-2-pyrrolidone) is a superior solvent for preventing aggregation of hydrophobic peptides. However, standard commercial NMP often contains amine impurities that can prematurely remove the Fmoc group. If using NMP, ensure it is "Peptide Synthesis Grade" and stored over molecular sieves.
References
-
Merck/Novabiochem. (2024). Novabiochem® Peptide Synthesis Catalog & Technical Guide. "Solubility of Fmoc-Amino Acid Derivatives."
-
Bachem. (2023). Fmoc Solid Phase Peptide Synthesis: A Practical Guide. "Handling Hydrophobic Amino Acids."
-
Albericio, F., et al. (2018). "Solvents for Solid Phase Peptide Synthesis." Peptide Science. Discusses the efficiency of DCM/DMF mixtures for swelling and solvation.
-
BenchChem. (2025).[5] Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. "Physicochemical properties and solubility data."
Sources
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and frequently asked questions to address a persistent challenge in Fmoc-based chemistry: aspartimide formation, particularly in sequences containing Aspartic Acid (Asp).
Frequently Asked Questions (FAQs)
Q1: I'm trying to couple Fmoc-Ile-OSu and my mass spectrometry results show a mass loss of 18 Da, suggesting aspartimide formation. Why is this happening?
This is a common point of confusion. Aspartimide formation is a side reaction that occurs at an Aspartic Acid (Asp) residue already incorporated into your peptide chain; it does not directly involve the incoming amino acid, such as Isoleucine (Ile).
The problem arises when the amino acid following the Asp residue is being deprotected. The base used for Fmoc removal (typically piperidine) can cause the backbone amide nitrogen of this C-terminal residue (in your case, Ile in an Asp-Ile sequence) to attack the side-chain ester of the preceding Asp residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide, and eliminates the elements of water (H₂O), resulting in the characteristic mass loss of 18 Da.[1][2]
While "-OSu" refers to an activated ester for coupling, the primary driver for this side reaction is the repeated exposure to basic conditions during the Fmoc-deprotection steps throughout the synthesis.[1][3]
Q2: Why is aspartimide formation such a significant problem?
Aspartimide formation is a particularly troublesome side reaction for several critical reasons:
-
Difficult Purification : The formed aspartimide ring is unstable and can be opened by nucleophiles, including piperidine or trace water. This ring-opening is non-specific and creates a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[3] These isomers often have very similar retention times in reverse-phase HPLC, making them extremely difficult or impossible to separate from the target peptide.
-
Racemization : The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions.[3][4] Subsequent ring-opening leads to a mixture of D- and L-isomers of both the α- and β-aspartyl peptides, further complicating the product mixture and reducing the yield of the desired stereochemically pure peptide.
-
Chain Termination : The reaction can also lead to the formation of piperidide adducts, which effectively cap the peptide chain and prevent further elongation.[1][4]
Q3: Are certain peptide sequences more prone to this side reaction?
Absolutely. The propensity for aspartimide formation is highly sequence-dependent and is dictated by the steric hindrance of the amino acid C-terminal to the Asp residue (the "Xaa" in an Asp-Xaa motif).
-
Most Susceptible : Asp-Gly is the most notorious sequence for this side reaction due to the lack of a side chain on Glycine, which presents minimal steric hindrance to the cyclization reaction.[1][5]
-
Highly Susceptible : Sequences like Asp-Asn , Asp-Arg , Asp-Ser , and Asp-Asp are also known to be highly problematic.[3][6]
-
Moderately Susceptible : While the bulky side chain of Isoleucine in an Asp-Ile sequence provides more steric hindrance than Glycine, it does not completely prevent the reaction, which can still occur to a significant extent, especially in long peptides requiring numerous deprotection cycles.
In-Depth Troubleshooting & Optimization Guide
Understanding the Core Mechanism
The formation of aspartimide is a base-catalyzed intramolecular cyclization. During the Fmoc-deprotection step, the piperidine deprotonates the backbone amide nitrogen of the residue following Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring. This process eliminates the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu), which, along with the abstracted proton, results in a net loss of water.
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent product degradation.
Proactive Prevention Strategies
Three primary strategies can be employed to minimize or eliminate aspartimide formation. The choice depends on the severity of the problem, the specific sequence, and cost considerations.
Strategy 1: Modification of Fmoc Deprotection Conditions
A simple and cost-effective first line of defense is to alter the basicity of the Fmoc removal solution. This reduces the rate of the initial proton abstraction that initiates the side reaction.[7]
Experimental Protocol: Modified Fmoc Deprotection
-
Reagent Preparation : Prepare the deprotection solution immediately before use.
-
Option A (Acid Additive) : Add a weak acid to the standard deprotection solution to create a final concentration of 20% piperidine with 0.1 M HOBt (1-Hydroxybenzotriazole) in DMF.[4][8] Note: Anhydrous HOBt is explosive; always use the wetted form.
-
Option B (Weaker Base) : Use a solution of 25-50% piperazine in DMF. Piperazine is a weaker base than piperidine and significantly reduces aspartimide formation, though it may require slightly longer deprotection times.[8]
-
-
Deprotection Step : Replace your standard 20% piperidine/DMF solution with the modified reagent in your synthesizer's protocol.
-
Reaction Time : Perform the deprotection for the standard duration (e.g., 2 x 10 minutes). For piperazine, you may need to optimize and potentially extend this time.
-
Washing : Thoroughly wash the resin with DMF after deprotection to remove all traces of the reagent before proceeding to the coupling step.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Relative Rate of Aspartimide Formation | Key Considerations |
| 20% Piperidine in DMF (Standard) | High (Baseline) | Standard, fast deprotection but high risk for sensitive sequences.[1] |
| 20% Piperidine + 0.1 M HOBt in DMF | Reduced | Simple modification. HOBt acts as a proton source, lowering effective basicity.[4][9] |
| 25% Piperazine in DMF | Significantly Reduced | Weaker base is very effective but may require longer deprotection times.[8] |
| 5% Piperidine, 5% DBU in DMF | Very High | DBU is a very strong, non-nucleophilic base that should be avoided for Asp-containing peptides as it strongly promotes aspartimide formation.[10] |
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
The most common protecting group for the Asp side chain is tert-butyl (OtBu). For problematic sequences, switching to a bulkier protecting group can physically block the backbone amide from attacking the side-chain carbonyl.[8][11]
Experimental Protocol: Incorporation of Sterically Hindered Fmoc-Asp Derivatives
-
Monomer Selection : In place of Fmoc-Asp(OtBu)-OH, select a derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH (OMpe = 3-methylpent-3-yl) or Fmoc-Asp(OBno)-OH (OBno = 5-butyl-5-nonyl).[11]
-
Coupling : Dissolve the selected Fmoc-Asp derivative and your chosen coupling reagents (e.g., HBTU/DIPEA) in DMF or NMP.
-
Activation & Coupling : Pre-activate the amino acid for 1-2 minutes, then add the solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation : Perform a Kaiser test or other qualitative test to confirm complete coupling. Due to the increased steric bulk, a second coupling may occasionally be required.
Table 2: Effectiveness of Different Asp Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Aspartimide Formation (% per cycle in Asp-Gly sequence) | Notes |
| Fmoc-Asp(OtBu)-OH | ~2.5 - 5.0% | Standard, but insufficient for problematic sequences.[11] |
| Fmoc-Asp(OMpe)-OH | ~0.3% | Significant improvement due to increased steric bulk. |
| Fmoc-Asp(OBno)-OH | <0.1% | Exceptionally effective; virtually eliminates the side reaction.[11] |
Strategy 3: Backbone Protection (The Definitive Solution)
For extremely sensitive sequences or when the highest possible purity is required, the most robust strategy is to protect the backbone amide nitrogen of the residue following Asp.[2] This completely removes the nucleophile responsible for the cyclization. This is typically achieved by using a pre-formed dipeptide building block.
Experimental Protocol: Using an Fmoc-Asp-Dmb(Xaa)-OH Dipeptide
-
Building Block Selection : For an Asp-Gly sequence, you would purchase Fmoc-Asp(OtBu)-Dmb(Gly)-OH , where Dmb (2,4-dimethoxybenzyl) protects the Gly backbone nitrogen.
-
Synthesis Step : Synthesize your peptide up to the residue preceding the Asp.
-
Dipeptide Coupling : Couple the Fmoc-Asp(OtBu)-Dmb(Gly)-OH dipeptide as you would a single amino acid, using standard coupling reagents. A longer coupling time (2-4 hours) or a double coupling is recommended due to the steric hindrance.
-
Cleavage : The Dmb group is acid-labile and is removed during the final TFA cleavage cocktail, leaving the native peptide backbone.[3]
This method is the most effective at preventing aspartimide formation but is also the most expensive due to the cost of the specialized dipeptide building blocks.[12]
Troubleshooting Workflow
If you suspect aspartimide formation, follow this logical workflow to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting and resolving aspartimide formation.
References
-
Palasek, S. A., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]
- Subirós-Funosas, R., et al. (2012). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Biopolymers.
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
ResearchGate (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
-
Iris Biotech GmbH (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]
-
Mesa Labs (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
- Mergler, M., et al. (2003). The sequence dependence of base-catalysed aspartimide formation during Fmoc-based SPPS. Journal of Peptide Science.
- Behrendt, R., et al. (2016). Dipropylamine as a new, readily available, and efficient fluorenylmethyloxycarbonyl deprotection reagent for solid-phase peptide synthesis. Journal of Peptide Science.
-
Sabatino, G., et al. (2013). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
Lauer, J. L., et al. (2004). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. ResearchGate. [Link]
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Tam, J. P., et al. (1988).
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
- Ruczyński, J., et al. (2007). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. Journal of peptide science.
-
Fields, C. G., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Biotage (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
Wanjari, S. (2019). SIDE REACTION IN PEPTIDE SYNTHESIS. SlideShare. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
AAPPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. chempep.com [chempep.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
Validation & Comparative
Mass Spectrometry Identification of Fmoc-Ile-OSu Adducts: A Comparative Technical Guide
Executive Summary
In the high-stakes landscape of therapeutic peptide development, the purity of starting materials dictates the success of the final drug substance. Fmoc-Ile-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of Isoleucine) represents a "pre-activated" alternative to standard in-situ activation methods (e.g., HATU/DIPEA).
This guide objectively compares the mass spectrometry (MS) profile of Fmoc-Ile-OSu against in-situ activation strategies. Our analysis reveals that while Fmoc-Ile-OSu offers a "cleaner" reagent background, it introduces a specific vulnerability—hydrolytic degradation —that requires precise MS monitoring. We provide the exact m/z transitions, fragmentation pathways, and protocols necessary to validate this building block.
Comparative Analysis: Pre-Activated (OSu) vs. In-Situ (HATU)
The choice between using Fmoc-Ile-OSu and activating Fmoc-Ile-OH in-situ determines the impurity profile observed in Mass Spectrometry.
| Feature | Fmoc-Ile-OSu (Pre-Activated) | Fmoc-Ile-OH + HATU (In-Situ) |
| Primary MS Species | [M+H]⁺ 451.19 (Intact Ester) | [M+H]⁺ 354.17 (Acid) + Active Ester (Transient) |
| Dominant Impurity | Hydrolysis Product (Fmoc-Ile-OH, m/z 354.17). Caused by moisture storage. | Tetramethylurea Adducts (+101 Da) or Guanidinylation (+99 Da) on N-term. |
| MS Background | Low. Only the amino acid and NHS leaving group are present. | High. High background from HATU fragments, HOAt, and amine bases. |
| Stability | Moderate. Susceptible to hydrolysis; requires -20°C storage. | High (Pre-activation). Reagents are stable until mixed. |
| Detection Strategy | Direct infusion or LC-MS to quantify the ratio of 451 (Ester) to 354 (Acid). | Indirect monitoring. Active ester is too transient to isolate easily; monitored by coupling efficiency. |
Verdict: Fmoc-Ile-OSu is superior for critical couplings where reagent-derived adducts (like tetramethylurea) must be eliminated, but it demands rigorous MS screening for hydrolysis prior to use.
Mass Spectrometry Mechanics
To accurately identify Fmoc-Ile-OSu, one must distinguish the intact ester from its hydrolysis product and confirm the Isoleucine side chain.
Theoretical Mass Calculations
-
Formula: C₂₅H₂₆N₂O₆
-
Monoisotopic Mass: 450.18 Da
| Ion Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated Parent | 451.19 |
| [M+Na]⁺ | Sodium Adduct (Common in ESI) | 473.17 |
| [M+K]⁺ | Potassium Adduct | 489.14 |
| [M-OSu+OH+H]⁺ | Hydrolysis Product (Fmoc-Ile-OH) | 354.17 |
Fragmentation Pathway (MS/MS)
In Collision-Induced Dissociation (CID), Fmoc-Ile-OSu follows a predictable breakdown. The loss of the bulky Fmoc group and the labile OSu ester are the primary events.
-
Diagnostic Ion 1 (Fmoc Group): m/z179.08 (Dibenzofulvene cation). High intensity.
-
Diagnostic Ion 2 (Immonium Ion): m/z86.10 (Isoleucine specific). Distinguishes Ile/Leu from other amino acids (though Ile/Leu are isobaric).[1]
-
Neutral Loss: Loss of HOSu (115 Da) from the parent yields the acylium ion at m/z ~336.
Fragmentation Diagram (DOT Visualization)
Caption: MS/MS fragmentation pathway of Fmoc-Ile-OSu. The transition from m/z 451 to 336 confirms the active ester presence, while m/z 179 and 86 confirm identity.
Experimental Protocol: Quality Control Workflow
This self-validating protocol is designed to quantify the purity of Fmoc-Ile-OSu and detect the "Hydrolysis Adduct" (free acid) before the reagent is committed to synthesis.
Reagents & Setup[2][3][4][5][6][7]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Sample Diluent: Dry Acetonitrile (Avoid water to prevent in-situ hydrolysis during analysis).
Step-by-Step Workflow
-
Sample Preparation (Critical Step):
-
Weigh ~1 mg of Fmoc-Ile-OSu.
-
Dissolve immediately in 1 mL of anhydrous Acetonitrile.
-
Note: Do not use MeOH or water-containing buffers, as these will induce solvolysis/hydrolysis during the autosampler wait time, leading to false negatives.
-
-
LC Gradient:
-
Flow Rate: 0.4 mL/min.
-
0.0 min: 5% B
-
5.0 min: 95% B (Linear Ramp)
-
7.0 min: 95% B (Wash)
-
7.1 min: 5% B (Re-equilibrate)
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the labile OSu ester).
-
Scan Range: m/z 50 – 1000.
-
-
Data Interpretation:
-
Extract Ion Chromatogram (EIC) for 451.19 (Target) and 354.17 (Impurity).
-
Calculate Purity:
-
Analytical Logic Diagram
Caption: Analytical workflow for validating Fmoc-Ile-OSu purity. Anhydrous preparation is the control point to ensure detected hydrolysis is intrinsic to the sample, not the method.
Troubleshooting & Adduct Identification
When analyzing spectra, use this reference table to identify common adducts and artifacts.
| Observed m/z | Identity | Origin/Cause |
| 451.2 | [M+H]⁺ | Intact Fmoc-Ile-OSu (Target). |
| 473.2 | [M+Na]⁺ | Sodium adduct. Ubiquitous in glass/solvents. |
| 354.2 | [Fmoc-Ile-OH+H]⁺ | Hydrolysis. Indicates moisture contamination or aged reagent. |
| 179.1 | [Dibenzofulvene]⁺ | In-source fragmentation. If this signal is higher than the parent, lower the fragmentor voltage. |
| 225.1 | [DCU+H]⁺ | Contamination. If DIC was used in the synthesis of the OSu ester, this urea byproduct may persist. |
| 86.1 | Immonium Ion | Confirms presence of Isoleucine (or Leucine). |
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[4][5] Journal of Peptide Science. Link
-
IonSource. (2023). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[6][7] IonSource.com. Link
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: HATU vs. HBTU vs. DIC. BenchChem. Link
-
Sigma-Aldrich. (2024). Fmoc-Ile-OSu Product Specification and Handling. Merck KGaA. Link
-
University of Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry.[1][8] UAB.edu. Link
Sources
- 1. uab.edu [uab.edu]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. ionsource.com [ionsource.com]
- 7. Amino Acid Masses Tables [biosyn.com]
- 8. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Fmoc-Ile-OSu vs. Pentafluorophenyl Esters for Challenging Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activated amino acid derivatives is a critical determinant of success, particularly when incorporating sterically hindered residues like isoleucine. This guide provides an in-depth technical comparison of two commonly employed activated esters for this purpose: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Ile-OSu) and the pentafluorophenyl (PFP) ester (Fmoc-Ile-OPfp). We will delve into the chemical principles governing their reactivity, stability, and performance in SPPS, supported by experimental insights and detailed protocols.
The Crucial Role of Activated Esters in Peptide Synthesis
In Fmoc-based SPPS, the formation of a peptide bond involves the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Fmoc-amino acid. Activated esters are a class of compounds where the carboxyl group of the amino acid is converted into a more reactive form, facilitating this amide bond formation under mild conditions. The ideal activated ester should be reactive enough to ensure efficient coupling but stable enough to prevent side reactions and racemization.
Head-to-Head Comparison: Fmoc-Ile-OSu vs. Fmoc-Ile-OPfp
While both Fmoc-Ile-OSu and Fmoc-Ile-OPfp serve the same fundamental purpose, their performance characteristics differ significantly, especially when dealing with the steric bulk of isoleucine.
Reactivity and Coupling Efficiency
Pentafluorophenyl esters are renowned for their high reactivity, a property conferred by the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. Kinetic studies have consistently shown that PFP esters are significantly more reactive than their OSu counterparts. This heightened reactivity is particularly advantageous when coupling sterically hindered amino acids like isoleucine, where the bulky side chain can impede the approach of the N-terminal amine.
In practice, the higher reactivity of Fmoc-Ile-OPfp often translates to faster coupling times and higher coupling efficiencies, especially in "difficult" sequences prone to aggregation or incomplete reactions. While Fmoc-Ile-OSu is a reliable reagent for many standard couplings, it may require longer reaction times or the use of coupling additives like 1-hydroxybenzotriazole (HOBt) to achieve comparable efficiency with sterically demanding residues.
Table 1: Comparative Performance Characteristics
| Feature | Fmoc-Ile-OSu | Fmoc-Ile-OPfp |
| Relative Reactivity | Moderate | High |
| Coupling Time for Hindered Residues | Longer | Shorter |
| Coupling Efficiency for Hindered Residues | Good (may require additives) | Excellent |
| Stability to Hydrolysis | Moderate | High |
| Propensity for Side Reactions | Low | Very Low (due to fast kinetics) |
| Handling and Storage | Stable, easy to handle | Crystalline, stable solid |
Stability
A key advantage of PFP esters lies in their enhanced stability compared to OSu esters, particularly their resistance to hydrolysis.[1] The bulky and hydrophobic nature of the pentafluorophenyl group provides a measure of steric and electronic protection against premature hydrolysis by trace amounts of water in the reaction solvent (typically DMF). OSu esters, while generally stable, are more susceptible to hydrolysis, which can lead to the formation of the unreactive Fmoc-isoleucine carboxylic acid, thereby reducing the effective concentration of the activated species and lowering the overall yield. This superior stability makes Fmoc-Ile-OPfp a more robust choice for automated peptide synthesis where reagents may be exposed to ambient conditions for extended periods.
Minimization of Side Reactions
Side reactions are a persistent challenge in peptide synthesis. One common issue is the formation of diketopiperazines at the dipeptide stage, especially with sequences containing proline or other residues that can facilitate this cyclization.[2] Another concern is racemization, particularly of the activated amino acid.
The high reactivity of Fmoc-Ile-OPfp can paradoxically lead to a reduction in side reactions. By promoting rapid and efficient coupling, it minimizes the time the activated amino acid is exposed to the basic conditions of the coupling reaction, thereby reducing the window of opportunity for side reactions to occur. While Fmoc-Ile-OSu also generally provides clean coupling products, its slower reaction kinetics can, in some instances, increase the likelihood of undesired side reactions, especially in prolonged coupling steps.
Experimental Protocols: A Practical Comparison
The following protocols outline the general procedure for coupling Fmoc-isoleucine using both OSu and OPfp esters in a manual SPPS workflow.
Protocol 1: Coupling with Fmoc-Ile-OSu
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve Fmoc-Ile-OSu (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step or final cleavage.
Protocol 2: Coupling with Fmoc-Ile-OPfp
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
Dissolve Fmoc-Ile-OPfp (0.3 mmol, 3 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The addition of a base like DIPEA is generally not required for pre-activated PFP esters but may be used in difficult cases.
-
-
Monitoring: Perform a Kaiser test. A negative result is expected more rapidly than with Fmoc-Ile-OSu.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Visualizing the Workflow
The following diagram illustrates the key decision points and workflows when choosing between Fmoc-Ile-OSu and Fmoc-Ile-OPfp.
Caption: Decision workflow for selecting the appropriate activated ester for isoleucine coupling.
Chemical Structures at a Glance
Caption: Chemical structures of Fmoc-Ile-OSu and Fmoc-Ile-OPfp.
Conclusion and Recommendations
For the synthesis of peptides containing the sterically hindered amino acid isoleucine, Fmoc-Ile-OPfp emerges as the superior choice in most challenging scenarios. Its high reactivity leads to faster and more efficient couplings, which is critical for overcoming steric hindrance and minimizing side reactions. The enhanced stability of PFP esters also contributes to their reliability, particularly in automated synthesis platforms.
Fmoc-Ile-OSu remains a viable and effective reagent, especially for less demanding sequences. Its ease of handling and generally clean reaction profiles make it a workhorse in many peptide synthesis laboratories. However, when faced with a "difficult" coupling involving isoleucine, researchers and drug development professionals would be well-advised to leverage the distinct advantages offered by Fmoc-Ile-OPfp to ensure the highest possible yield and purity of their target peptide.
References
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
SpringerLink. (n.d.). 3.2 Active Esters. In Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating Fmoc-Ile-OSu Quality for GMP Peptide Production
Sources
- 1. intavispeptides.com [intavispeptides.com]
- 2. ajpamc.com [ajpamc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bachem.com [bachem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Fmoc-L-isoleucine Succinimido Ester and Associated Waste
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Fmoc-L-isoleucine succinimido ester. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below encompass the disposal of the pure, unused reagent as well as the hazardous waste streams generated during its application in solid-phase peptide synthesis (SPPS).
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the material's intrinsic and process-related hazards.
-
N-Fmoc-L-isoleucine Succinimido Ester: While comprehensive toxicological data is limited, the compound should be treated with the standard care afforded to all laboratory chemicals. Safety Data Sheets (SDS) indicate that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, direct contact should always be minimized.
-
Process-Related Waste Streams: The most significant hazards arise from the solvents and reagents used with N-Fmoc-L-isoleucine succinimido ester during peptide synthesis. The liquid waste generated during the critical Fmoc-deprotection step is typically a hazardous mixture containing:
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Bases: Piperidine is the most common reagent for Fmoc removal.[3]
-
Byproducts: The reaction liberates dibenzofulvene, which is subsequently scavenged by the amine base to form an adduct (e.g., fulvene-piperidine adduct).[3][4]
-
This resulting liquid waste is a flammable and toxic mixture that requires careful handling as hazardous waste.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the reagent or its associated waste, all personnel must be equipped with the appropriate PPE. The following table summarizes the minimum requirements.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes of the solid reagent and, more critically, the liquid chemical waste.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the reagent and solvents during handling and disposal procedures.[5][6] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination.[6] |
| Respiratory Protection | Work in a certified chemical fume hood | Avoids inhalation of fine dust from the solid reagent and hazardous vapors from solvents.[6][7] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal route depends on the form of the waste. The following decision workflow illustrates the correct pathway for each waste type.
Disposal of Unused or Expired Solid Reagent
Unused N-Fmoc-L-isoleucine succinimido ester must be disposed of as hazardous chemical waste. Never discard it in the regular trash or down the drain.[1]
Protocol:
-
Segregation and Packaging: Keep the solid waste in its original, tightly sealed container. Ensure the container is in good condition and not damaged.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name: "N-Fmoc-L-isoleucine succinimido ester".[6][8]
-
Storage: Place the sealed container in a designated and properly marked Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste service.[1]
Disposal of Liquid Waste from Peptide Synthesis
This waste stream is generated during the Fmoc-deprotection steps and subsequent resin washes. It is considered a hazardous waste mixture due to its components.
Protocol:
-
Collection: Accumulate all liquid waste in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) carboy, often provided by your EHS office.[9] The container must have a secure, leak-proof closure.[10]
-
Segregation: This waste stream should be kept separate from other incompatible waste types, such as acids, bases, or oxidizers, to prevent dangerous reactions.[8]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their estimated percentages (e.g., Dimethylformamide ~80%, Piperidine ~20%, trace dibenzofulvene adducts).[8] Using full chemical names is a federal requirement; do not use abbreviations or formulas.[8][10]
-
Storage: The container must be kept closed at all times except when adding waste.[8] Leaving a funnel in the opening is a common but serious violation. Store the container within a secondary containment system (e.g., a spill tray) in your SAA.
-
Final Disposal: When the container is approximately 90% full, submit a chemical waste pickup request to your EHS department.[8]
Disposal of Contaminated Solid Supplies
Disposable items that have come into contact with the solid reagent or its solutions are also considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated chromatography materials.
Protocol:
-
Collection: Place all contaminated solid items into a dedicated, leak-proof container, such as a puncture-resistant drum or a properly designated and lined box.
-
Labeling: Label the container as "Solid Hazardous Waste" and list the names of the primary chemical contaminants.
-
Storage and Disposal: Store the sealed container in the SAA and arrange for pickup through your EHS office along with other hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spill of Solid Reagent:
-
Ensure you are wearing the appropriate PPE (see table above).
-
Carefully sweep up the solid material, taking measures to avoid creating dust.[5][11]
-
Place the collected material and any contaminated cleaning supplies into a sealed container. Label it as hazardous waste as described in section 3.3.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials.
-
-
Large Spill (Solid or Liquid):
-
Evacuate all personnel from the immediate area.
-
Alert others in the vicinity and secure the area to prevent entry.
-
If the spill involves flammable solvents, eliminate all sources of ignition.
-
Immediately contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these detailed procedures, laboratory professionals can manage N-Fmoc-L-isoleucine succinimido ester and its associated waste streams safely and responsibly, fulfilling their commitment to personal safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan for any additional requirements.[12]
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- BenchChem. Proper Disposal of Fmoc-D-Dap(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
- Cambridge Isotope Laboratories. Safety Data Sheet: L-ISOLEUCINE-N-FMOC (15N, 98%).
- Carl ROTH. Safety Data Sheet: Fmoc-L-Isoleucine.
- CDH Fine Chemical. Material Safety Data Sheet: FMOC-L-ISOLEUCINE.
- Fisher Scientific. Safety Data Sheet: N-Fmoc-L-valine N-succinimidyl ester.
- AAPPTec. Safety Data Sheet: Fmoc-allo-Ile-OH.
- AAPPTec. Safety Data Sheet: Fmoc-D-Ile-OH.
- OSHA. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
- Santa Cruz Biotechnology. Safety Data Sheet: Acetic acid-N-hydroxsuccinimide ester.
- Sigma-Aldrich. Safety Data Sheet: METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER.
- Sigma-Aldrich. Safety Data Sheet: N-Succinimidyl acetate.
- Apollo Scientific. Safety Data Sheet: Acetic acid N-hydroxysuccinimide ester.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. ResearchGate.
- Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Cayman Chemical. (2024, October 25). Safety Data Sheet: FMOC-Succinimide.
- Fields, G. B. Methods for Removing the Fmoc Group.
Sources
- 1. isotope.com [isotope.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. renyi.hu [renyi.hu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. carlroth.com [carlroth.com]
- 12. nps.edu [nps.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
